molecular formula C9H6BrNO3 B1421050 Methyl 5-bromo-1,3-benzoxazole-7-carboxylate CAS No. 1221792-83-1

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate

Cat. No.: B1421050
CAS No.: 1221792-83-1
M. Wt: 256.05 g/mol
InChI Key: DGDQPSFSPDVBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate is a useful research compound. Its molecular formula is C9H6BrNO3 and its molecular weight is 256.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-bromo-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-13-9(12)6-2-5(10)3-7-8(6)14-4-11-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDQPSFSPDVBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677771
Record name Methyl 5-bromo-1,3-benzoxazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-83-1
Record name Methyl 5-bromo-7-benzoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-1,3-benzoxazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Analysis: Methyl 5-bromo-1,3-benzoxazole-7-carboxylate Mass Spectrometry Profile

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Type: Technical Whitepaper / Application Guide

  • ID: MS-BZ-5BR-07

  • Subject: Structural Characterization & Fragmentation Logic

  • Target: Analytical Chemists, Medicinal Chemists, DMPK Scientists

Executive Summary

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (CAS: 1221792-83-1) is a critical halogenated heterocyclic scaffold used in the synthesis of kinase inhibitors and antimicrobial agents.[1] Its analysis via Mass Spectrometry (MS) presents unique challenges and opportunities due to the distinct isotopic signature of bromine and the labile nature of the methyl ester functionality.

This guide provides a definitive protocol for the ionization, detection, and structural validation of this compound. It synthesizes theoretical isotopic distributions with field-proven fragmentation pathways to ensure accurate identification in complex matrices.

Physicochemical Context & MS Readiness

Before initiating MS analysis, the analyst must calibrate for the specific isotopic manifold created by the bromine substituent. Unlike standard organic molecules, this compound does not present a single dominant "monoisotopic" peak but rather a characteristic doublet.

Table 1: Compound Identity & Theoretical Mass
PropertySpecification
IUPAC Name This compound
Formula

Molecular Weight (Avg) 256.05 g/mol
Monoisotopic Mass (

Br)
254.9531 Da
Isotopic Mass (

Br)
256.9511 Da
Isotopic Abundance

Br (50.69%) :

Br (49.31%)

1:1 Ratio
LogP (Predicted) ~2.3 (Suitable for Reverse Phase LC-MS)

Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility, the following protocol minimizes in-source fragmentation while maximizing ionization efficiency.

Sample Preparation[3]
  • Stock Solution: Dissolve 1 mg of solid standard in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Solution: Dilute stock 1:100 into 50:50 Acetonitrile:Water (

    
    ).
    
  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulate matter that may suppress ionization.

Instrument Parameters (ESI+)
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[2]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent premature loss of the methyl ester group).

  • Source Temperature: 120°C.

  • Desolvation Gas: Nitrogen (

    
    ), 800 L/hr.
    
  • Collision Energy (CID): Ramp 15–35 eV for structural elucidation.

Spectral Analysis & Fragmentation Logic

The Bromine Isotopic Signature (The "Fingerprint")

The most immediate validation of the core structure is the isotopic pattern. In the MS1 spectrum (Full Scan), you will observe two molecular ion peaks of nearly equal intensity separated by 2 Da.

  • Peak A (

    
    ): 
    
    
    
    255.96 (
    
    
    )
  • Peak B (

    
    ): 
    
    
    
    257.96 (
    
    
    )

Critical QC Check: If this 1:1 doublet ratio is distorted, check for:

  • Interference from matrix co-eluters.

  • Detector saturation (if concentration is too high).

  • De-bromination (rare in ESI, but possible in high-energy APCI).

Fragmentation Pathways (MS2)

Upon Collision-Induced Dissociation (CID), the molecule undergoes a predictable disassembly. The fragmentation is driven by the stability of the benzoxazole core and the lability of the ester.

Primary Pathway: Ester Cleavage

The methyl ester at position 7 is the first point of failure.

  • Precursor:

    
     256/258
    
  • Loss of Methoxy (

    
    ):  The molecule loses 31 Da to form the acylium ion.
    
    • Fragment:

      
       225/227 (Retains Br pattern).
      
  • Loss of Carbonyl (

    
    ):  The acylium ion ejects CO (28 Da).
    
    • Fragment:

      
       197/199 (Retains Br pattern).
      
Secondary Pathway: Heterocycle Ring Opening

High-energy collisions will fracture the oxazole ring.

  • Loss of HCN: Common in benzoxazoles, involving the N and C-2 atoms.

  • Loss of CO: From the oxazole oxygen.

Visualizations

Fragmentation Mechanism Diagram

The following diagram illustrates the stepwise degradation of the molecule under CID conditions.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 256 / 258 (1:1 Doublet) Acylium Acylium Intermediate [M+H - OCH3]+ m/z 225 / 227 Parent->Acylium Loss of OCH3 (-31 Da) Core 5-bromo-benzoxazole ion [M+H - OCH3 - CO]+ m/z 197 / 199 Acylium->Core Loss of CO (-28 Da) RingBreak Ring Fragmentation [Loss of HCN/CO] Core->RingBreak High CE (>35eV)

Caption: Figure 1. Proposed ESI(+) fragmentation pathway showing the sequential loss of the methyl ester functionality followed by core stabilization.

Analytical Workflow Logic

This flowchart defines the decision-making process for validating the compound's purity and identity.

Workflow Start Crude Sample LC LC Separation (C18 Column) Start->LC MS1 MS1 Full Scan (100-500 Da) LC->MS1 Check Check Isotope Pattern (1:1) MS1->Check MS2 MS2 CID (Product Ion) Check->MS2 Doublet Found Fail Flag for Re-Synthesis Check->Fail No Doublet Valid Validated Structure MS2->Valid m/z 225 & 197 Detected

Caption: Figure 2. Quality Control decision tree for the mass spectrometric validation of halogenated benzoxazoles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54378877, this compound. Retrieved from [Link]

  • Vechorkin, O., et al. (2010). Direct Carboxylation of Benzoxazoles.[3] Analyzed in the context of benzoxazole ester fragmentation patterns.[4][2][5] (General methodology reference).

  • NIST Mass Spectrometry Data Center. Fragmentation of Benzoxazole Derivatives. (Standard reference for heterocyclic fragmentation rules). Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Handling of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 5-bromo-1,3-benzoxazole-7-carboxylate Solubility Profile Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary: The Scaffold Identity

This compound (CAS: 1221792-83-1) represents a high-value "bifunctional scaffold" in medicinal chemistry.[1] Its utility lies in its orthogonal reactivity: the 5-bromo position serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the 7-carboxylate provides a distinct vector for ester hydrolysis, amidation, or reduction.

However, this utility comes with a physicochemical cost. The combination of a planar benzoxazole core, a lipophilic halogen, and a methyl ester creates a molecule with Class II/IV characteristics (BCS classification) : low aqueous solubility and moderate-to-high permeability. Successful utilization requires a rigorous solubility strategy to prevent "silent precipitation" in biological assays, where the compound crashes out upon dilution, leading to false negatives in potency screening.

This guide synthesizes calculated physicochemical properties with empirical handling protocols to ensure data integrity during synthesis and biological evaluation.

Physicochemical Profile & Predicted Metrics

Before attempting dissolution, one must understand the forces governing the crystal lattice. The molecule is planar, facilitating strong


 stacking interactions, which increases the energy required to break the crystal lattice (high melting point relative to MW).
Table 1: Physicochemical Identity Matrix
PropertyValue (Approx.)[2]Implication for Solubility
Molecular Weight 256.05 g/mol Small molecule; kinetics of dissolution should be fast if solvent is correct.
Predicted LogP 2.8 – 3.2Highly Lipophilic. Partitions strongly into organic phases. Poor water solubility.[3]
TPSA ~50-60 ŲModerate polarity, primarily from the ester and oxazole ring.
H-Bond Donors 0Lack of donors limits solubility in protic solvents like water.
H-Bond Acceptors 4 (N, O in ring, O in ester)Can accept H-bonds from DMSO/Ethanol, aiding solubility in polar aprotic/protic organics.
pKa (Conj. Acid) ~0.5 (Benzoxazole N)Very Weak Base. Will not protonate significantly at physiological pH (7.4). pH adjustment won't help solubility.

Critical Insight: The lack of ionizable groups at pH 7.4 means you cannot use pH manipulation (acidification/basification) to improve aqueous solubility. You must rely on cosolvents and surfactants .

Solvent Compatibility & Selection Strategy

The choice of solvent is binary: Stock Preparation (high concentration, long-term stability) vs. Assay Delivery (low concentration, biological compatibility).

Graphviz Diagram 1: Solvent Selection Decision Tree

SolventStrategy Start Solvent Selection for Me-5-Br-Benzoxazole-7-COOMe Purpose Define Purpose Start->Purpose Stock Stock Solution (>10 mM) Purpose->Stock Storage/Synthesis Assay Biological Assay (<100 µM) Purpose->Assay Testing DMSO DMSO (Anhydrous) Recommended Primary Stock->DMSO High Solubility Stable DMF DMF Alternative (Synthesis) Stock->DMF High Solubility Hard to remove Water Aqueous Buffer (Precipitation Risk!) Assay->Water Direct Add (FAIL) Cosolvent Cosolvent System DMSO + Tween80/PEG Assay->Cosolvent Step-wise Dilution (SUCCESS) DMSO->Cosolvent Dilute Stock

Caption: Decision logic for solvent selection distinguishing between storage (DMSO) and application (Cosolvent systems).

Table 2: Solubility Performance by Solvent Class
Solvent ClassRepresentativeSolubility RatingApplication Notes
Polar Aprotic DMSO Excellent (>50 mM) Gold Standard. Use anhydrous DMSO to prevent ester hydrolysis over long-term storage.
Polar Aprotic DMFExcellent (>50 mM)Good for synthesis reactions (Suzuki couplings). Harder to remove than DMSO.
Chlorinated Dichloromethane (DCM)Very GoodExcellent for extraction and chromatography.
Polar Protic Methanol / EthanolModerateGood for recrystallization. Heating may be required for high concentrations.
Aqueous Water / PBSNegligible (<10 µM) Danger Zone. Compound will crash out immediately without surfactants.

Detailed Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock

Objective: Create a stable, high-concentration stock for serial dilution. Materials: Anhydrous DMSO (Grade: Molecular Biology), 1.5 mL Amber Glass Vial (avoid plastic if possible to prevent leaching, though PP is acceptable for short term).

  • Weighing: Weigh approximately 5.12 mg of this compound.

    • Calculation:

      
      . 
      
      
      
      .
  • Dissolution: Add 200 µL of Anhydrous DMSO .

    • Target:

      
      .
      
  • Mixing: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes.

    • Checkpoint: Solution must be optically clear.

  • Storage: Store at -20°C. Crucial: Allow to warm to RT before opening to prevent condensation (water ingress leads to ester hydrolysis).

Protocol B: The "Step-Down" Dilution for Biological Assays

Objective: Dilute the hydrophobic stock into aqueous media without precipitation. Mechanism: Prevent the "Ostwald Ripening" effect where rapid addition of water causes immediate crystal growth.

  • Intermediate Dilution: Dilute the 100 mM DMSO stock 1:10 into Pure Ethanol or PEG-400 first.

    • Result: 10 mM working solution in 90% Organic solvent.

  • Surfactant Preparation: Prepare the assay buffer (PBS) containing 0.05% Tween-80 or 0.1% Pluronic F-68 .

    • Why? The surfactant creates micelles that sequester the lipophilic benzoxazole, preventing aggregation.

  • Final Addition: Add the 10 mM working solution dropwise to the rapidly stirring surfactant-buffer.

    • Target: Final DMSO concentration < 1% (to avoid cellular toxicity).

Graphviz Diagram 2: The Dissolution Workflow

DissolutionProtocol Solid Solid Compound (Weigh 5.1 mg) DMSO_Stock 100 mM Stock (in 100% DMSO) Solid->DMSO_Stock + DMSO Vortex/Sonicate Inter_Stock 10 mM Working (in DMSO/EtOH) DMSO_Stock->Inter_Stock 1:10 Dilution Assay_Ready Assay Buffer (PBS + 0.05% Tween) Inter_Stock->Assay_Ready Dropwise Addition (Prevents Crash-out)

Caption: Step-down dilution protocol designed to maintain solubility during the transition from organic to aqueous phase.

Stability & Troubleshooting

The Hydrolysis Risk

The methyl ester at position 7 is susceptible to hydrolysis by esterases in biological media (plasma stability assays) or by chemical hydrolysis in high pH buffers (pH > 8.5).

  • Symptom: Appearance of a new peak in LC-MS with Mass = [Parent - 14] (Acid formation).

  • Mitigation: Keep stock solutions anhydrous. Conduct biological assays within 4-6 hours of dilution.

Troubleshooting "Silent Precipitation"

If assay results show high variability or lower-than-expected potency:

  • Check Turbidity: Measure absorbance at 600 nm (OD600). An increase indicates micro-precipitation.

  • Verification: Centrifuge the assay plate (1000 x g, 5 min). Analyze the supernatant by HPLC. If concentration drops, the compound has crashed out.

  • Solution: Increase surfactant concentration (Tween-20 up to 0.1%) or switch to a cyclodextrin-based carrier (HP-

    
    -CD).
    

References

  • Apollo Scientific. (2024). This compound Safety Data Sheet (SDS). Apollo Scientific Ltd. Link[1]

  • Potashman, M. H., et al. (2007). Design, Synthesis, and Structure-Activity Relationships of Benzoxazoles as VEGFR-2 Inhibitors. Journal of Medicinal Chemistry. Link (Cited for general benzoxazole solubility/handling context).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • PubChem. (2024).[4] Benzoxazole Compound Summary.[2][3][5][6][7] National Center for Biotechnology Information. Link

Sources

"Methyl 5-bromo-1,3-benzoxazole-7-carboxylate" stability studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability Studies of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability of this compound, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1][2] As a key building block in the synthesis of biologically active molecules, understanding its intrinsic stability is paramount for ensuring the quality, safety, and efficacy of downstream products.[1][3] This document outlines a systematic approach to stability testing, integrating forced degradation studies and long-term stability evaluation in line with International Council for Harmonisation (ICH) guidelines.[4][5] We delve into the rationale behind experimental design, the establishment of stability-indicating analytical methods, and the interpretation of degradation profiles. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust stability profile for this and structurally related benzoxazole derivatives.

Introduction: The Imperative for Stability Profiling

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[6] this compound (MBBC) serves as a critical intermediate in the synthesis of these complex molecules.[1] Its chemical integrity is the foundation upon which the quality of the final active pharmaceutical ingredient (API) is built. Stability testing is not merely a regulatory checkbox; it is a fundamental scientific investigation into the intrinsic properties of a molecule.[5]

The purpose of these studies is twofold:

  • To identify potential degradation pathways and products: By subjecting MBBC to accelerated or stress conditions, we can predict how it might degrade over time.[7] This knowledge is crucial for developing stable formulations and defining appropriate storage conditions.

  • To develop and validate a stability-indicating analytical method: A robust analytical method must be able to accurately quantify MBBC in the presence of its potential degradation products, ensuring that the measured potency is not masked by impurities.[8]

This guide provides the scientific rationale and detailed protocols to achieve these objectives, grounded in established regulatory principles.[4]

Physicochemical Properties of this compound

A thorough understanding of the molecule's basic properties is the starting point for any stability study.

PropertyValueSource
CAS Number 1221792-83-1[9][10]
Molecular Formula C₉H₆BrNO₃[9][11]
Molecular Weight 256.06 g/mol [9]
Appearance White to yellow solid[1]
Storage Conditions Store at 0-8°C[1]
Structure
Chemical structure of this compound

The structure contains several key functional groups that are susceptible to degradation: the ester moiety is prone to hydrolysis, and the benzoxazole ring system's stability can be influenced by pH and oxidative stress.

Strategic Framework for Stability Evaluation

Our approach is a multi-stage process designed to build a comprehensive stability profile for MBBC, from initial stress testing to long-term storage evaluation. This workflow ensures that potential liabilities are identified early and that the final stability data is robust and reliable.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Forced Degradation (Stress Testing) cluster_2 Phase 3: Formal Stability Studies (ICH Q1A) cluster_3 Phase 4: Analysis & Interpretation A MBBC Substance Acquisition & Characterization (t=0) B Development of Stability- Indicating Analytical Method (e.g., HPLC-UV/MS) A->B Initial Analysis C Acid Hydrolysis (e.g., 0.1N HCl) B->C Apply Method D Base Hydrolysis (e.g., 0.1N NaOH) B->D Apply Method E Oxidative Stress (e.g., 3% H₂O₂) B->E Apply Method F Thermal Stress (e.g., 80°C Dry Heat) B->F Apply Method G Photolytic Stress (ICH Q1B Light Exposure) B->G Apply Method H Long-Term Storage (e.g., 25°C/60% RH) B->H Apply Method I Accelerated Storage (e.g., 40°C/75% RH) B->I Apply Method J Analyze Stressed Samples C->J D->J E->J F->J G->J K Analyze Long-Term & Accelerated Samples H->K I->K L Identify & Characterize Degradation Products J->L N Establish Shelf-Life & Storage Conditions K->N M Elucidate Degradation Pathways L->M M->N

Fig. 2: Hypothesized degradation pathways for MBBC.
  • Hydrolysis: The most probable degradation pathway is the hydrolysis of the methyl ester to form the corresponding carboxylic acid (Degradant 1). This is expected under both acidic and basic conditions.

  • Oxidation: The nitrogen atom in the oxazole ring could be susceptible to oxidation, forming an N-oxide derivative (Degradant 2).

  • Ring Opening: Under more forceful hydrolytic conditions (e.g., high heat and extreme pH), the oxazole ring itself could cleave to form a formyl amide derivative (Degradant 3).

Long-Term and Accelerated Stability Studies

Once the forced degradation studies are complete and a stability-indicating method is validated, formal stability studies are initiated according to ICH Q1A(R2) guidelines. [4]

  • Purpose: To evaluate the stability of the drug substance under recommended storage conditions to establish a re-test period or shelf life.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. [12] * Accelerated: 40°C ± 2°C / 75% RH ± 5% RH. [12]* Testing Frequency:

    • Long-Term: For a study of 12 months or more, testing is typically performed at 0, 3, 6, 9, 12, 18, and 24 months. [4] * Accelerated: A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months). [4]

Data Presentation

Data from the formal stability study should be tabulated to track changes in purity and impurity levels over time.

Table 3: Example Long-Term Stability Data (25°C/60% RH)

Time PointAssay (%)Degradant 1 (%)Total Impurities (%)Appearance
0 Months 99.8< 0.050.15White Powder
3 Months 99.70.060.21Conforms
6 Months 99.50.080.35Conforms
12 Months 99.20.120.55Conforms

(Note: Data is illustrative. Acceptance criteria for assay and impurities must be defined based on the intended use of the material.)

Conclusion

This guide provides a robust, scientifically-grounded, and regulatory-compliant framework for assessing the stability of this compound. By systematically executing forced degradation studies, developing a specific analytical method, and conducting formal long-term and accelerated studies, researchers can build a comprehensive understanding of the molecule's degradation profile. This knowledge is indispensable for making informed decisions regarding formulation development, packaging, storage conditions, and establishing a valid re-test period, ultimately ensuring the quality and consistency of this vital chemical intermediate.

References

  • Title: Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. Source: ResearchGate URL: [Link]

  • Title: Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Crystal structure of methyl 1,3-benzoxazole-2-carboxylate Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption Source: MDPI URL: [Link]

  • Title: this compound (C9H6BrNO3) Source: PubChemLite URL: [Link]

  • Title: Forced Degradation Study: An Important Tool in Drug Development Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Benzoxazole derivatives: design, synthesis and biological evaluation Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review Source: RSC Publishing URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical Analysis URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: IVT Network URL: [Link]

  • Title: Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation Source: ResearchGate URL: [Link]

  • Title: STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Synthesis, characterization and biological evaluation of benzoxazole derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbio URL: [Link]

  • Title: 7-Bromo-5-(bromomethyl)-2-methyl-1,3-benzoxazole Source: PubChem URL: [Link]

  • Title: Benzoxazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Force Degradation for Pharmaceuticals: A Review Source: International Journal for Scientific Research & Development URL: [Link]

Sources

Technical Assessment Guide: Methyl 5-bromo-1,3-benzoxazole-7-carboxylate Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (CAS: 1221792-83-1) represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and anti-infective agents. Its dual functionality—the 5-bromo handle for palladium-catalyzed cross-couplings and the 7-carboxylate for amide diversification—makes its purity a critical quality attribute (CQA) that directly impacts downstream synthetic success.

This guide moves beyond basic "purity checks" to establish a self-validating analytical framework . We address the specific liabilities of this molecule: the susceptibility of the benzoxazole ring to nucleophilic attack and the potential hydrolysis of the methyl ester.

Part 1: Structural Integrity & Critical Quality Attributes (CQA)

Before initiating analysis, one must understand the molecule's degradation profile to select the correct detection methods.

The Stability-Liability Matrix

The benzoxazole core is generally robust, but the 7-position ester introduces specific vulnerabilities.

LiabilityTriggerDegradation ProductDetection Method
Ester Hydrolysis Moisture + Acid/Base5-bromo-1,3-benzoxazole-7-carboxylic acidHPLC (Shift in RT), qNMR (Loss of -OMe)
Ring Opening Strong Nucleophiles2-amino-3-hydroxy-5-bromobenzoate derivativesHPLC-MS (Mass shift +18), UV Spectrum Change
Debromination Photolysis / Pd-residuesMethyl 1,3-benzoxazole-7-carboxylateHPLC-MS (M-H pattern change), qNMR
The Analytical Decision Tree

The following workflow dictates the logic for releasing a batch for biological or synthetic use.

PurityWorkflow Sample Raw Sample (this compound) Solubility Solubility Check (DMSO-d6 vs MeOH) Sample->Solubility HPLC LC-MS Screening (Identify Impurities) Solubility->HPLC Dissolved Decision Purity > 95%? HPLC->Decision Integration qNMR qNMR Assay (Absolute Purity) Decision->qNMR Yes Reject Reject / Recrystallize Decision->Reject No Release Release for Synthesis (Generate CoA) qNMR->Release Assay > 98% wt/wt

Figure 1: Analytical workflow ensuring no "false positives" from relative HPLC integration.

Part 2: Primary Purity Assessment (HPLC-UV/MS)

Objective: Determine relative purity and identify related substances. Challenge: Benzoxazoles are weak bases. Standard neutral mobile phases may result in peak tailing, masking impurities.

Optimized Chromatographic Conditions

We utilize an acidic modifier to protonate the oxazole nitrogen (


), ensuring sharp peak shape.
ParameterConditionRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm"End-capped" prevents interaction between the basic nitrogen and silanol groups.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of the carboxylic acid impurity, improving retention.
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic AcidMeCN provides lower backpressure and sharper peaks for aromatics than MeOH.
Gradient 5% B (0-1 min)

95% B (15 min)

Hold (3 min)
Steep gradient ensures elution of non-polar dimer impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV 254 nm (Reference 360 nm)254 nm aligns with the benzene ring absorption; 360 nm acts as a reference to cancel noise.
Column Temp 40°CElevated temperature reduces viscosity and improves mass transfer.
Protocol Execution
  • Blank Preparation: Inject pure MeCN to establish the baseline.

  • System Suitability: Inject a standard (if available) 5 times. RSD of area must be < 2.0%.[1]

  • Sample Injection: Dissolve 1 mg of sample in 1 mL MeCN. Sonicate for 5 mins. Filter through 0.22 µm PTFE.

  • Analysis: Look for the parent peak (M+H = ~256/258 amu for Br isotopes).

    • Note: The bromine isotope pattern is distinct (1:1 ratio of M and M+2). If this ratio deviates, suspect debromination.

Part 3: Orthogonal Validation (qNMR)

Objective: Determine absolute weight-percent purity (Assay). Why Critical: HPLC only gives relative area %. If the sample contains inorganic salts or solvent residues (which are UV-invisible), HPLC will over-report purity. qNMR sees everything with protons.

Internal Standard (IS) Selection

For this benzoxazole, we require an IS that does not overlap with the aromatic region (7.0 - 8.5 ppm) or the methyl ester singlet (~3.9 ppm).

  • Recommended IS: 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm, Singlet at ~3.8 ppm - Risk of overlap with ester).

  • Better Alternative: Dimethyl Sulfone (DMSO

    
    ) .
    
    • Signal: Singlet at ~3.0 ppm.

    • Stability: Inert, non-volatile.

    • Solubility: Soluble in DMSO-d6.

qNMR Protocol
  • Weighing: Accurately weigh ~10 mg of the Benzoxazole sample (

    
    ) and ~5 mg of Dimethyl Sulfone (
    
    
    
    ) into the same vial. Precision balance (
    
    
    mg) is mandatory.
  • Solvation: Add 600 µL DMSO-d6 . Ensure complete dissolution.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (Benzoxazole aromatic H = 1, IS methyls = 6)
      
    • 
      : Molecular weight[2][3]
      
    • 
      : Mass weighed
      

Part 4: Stability & Degradation Mapping

Understanding how the molecule breaks down allows you to identify "ghost peaks" in your chromatograms.

Hydrolysis Mechanism

The 7-carboxylate is sterically influenced by the oxazole ring. Under basic conditions (e.g., aqueous workup with NaOH), the ester hydrolyzes to the acid.

Hydrolysis Ester Methyl Ester (Parent) Transition Tetrahedral Intermediate Ester->Transition + OH- Acid Carboxylic Acid (Impurity) Transition->Acid Collapse Methanol Methanol (Byproduct) Transition->Methanol Elimination

Figure 2: Base-catalyzed hydrolysis pathway yielding the primary impurity.

Stress Test Protocol (For Validation)

To confirm your HPLC method is "stability-indicating" (i.e., can separate the parent from its degradation products):

  • Acid Stress: Dissolve sample in 0.1N HCl/MeCN (50:50). Heat at 60°C for 2 hours.

  • Base Stress: Dissolve in 0.1N NaOH/MeCN (50:50). Heat at 60°C for 2 hours.

  • Analysis: Inject both stressed samples.

    • Success Criteria: The parent peak decreases, and a new peak (Acid) appears. The two peaks must have a resolution (

      
      ) > 1.5.
      

References

  • Apollo Scientific. (n.d.). This compound Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 155114751 (Related Benzoxazoles). Retrieved from [4]

  • BIPM. (2019).[5] Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures. Retrieved from

  • Hintermann, L. (2021).[6][7] List of qNMR Standards. Technical University of Munich. Retrieved from

  • Ettaboina, S. K., & Nakkala, K. (2021).[6][7] Development and Validation of New Analytical Methods for Benzimidazole/Benzoxazole Derivatives. Journal of Pharmaceutical Analytics and Insights. Retrieved from

Sources

Methodological & Application

Application Note: Methyl 5-bromo-1,3-benzoxazole-7-carboxylate in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Overview

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate is not merely a reagent; it is a dual-functional "privileged scaffold" essential for high-throughput library generation in cancer research. Its value lies in its structural orthogonality:

  • C5-Bromo Position: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce lipophilic aryl groups, critical for occupying the hydrophobic pocket of kinase domains (e.g., EGFR, VEGFR).

  • C7-Carboxylate Position: A versatile anchor for amidation or hydrazide formation, allowing the attachment of solubilizing tails or hydrogen-bonding motifs necessary for interacting with the hinge regions of enzymes like PARP or Topoisomerase II.

This guide provides the blueprint for transforming this inert precursor into bioactive agents capable of inducing apoptosis in resistant breast cancer lines (e.g., MDA-MB-231) and inhibiting angiogenesis.

Part 2: Chemical Profile & Handling

Physicochemical Properties
PropertySpecificationApplication Relevance
CAS Number 1221792-83-1Unique Identifier for procurement.
Molecular Weight 270.08 g/mol Ideal fragment size (<300 Da) for "Rule of 3" fragment-based design.
Appearance Off-white to pale yellow solidVisual purity check; dark yellow indicates oxidation.
Solubility DMSO (>20 mg/mL), DMF, ChloroformHigh solubility in organic solvents facilitates high-concentration stock solutions.
Stability Stable at -20°C (Desiccated)Ester group is susceptible to hydrolysis; avoid moisture.
Storage & Handling Protocol
  • Storage: Store solid at -20°C under inert gas (Argon/Nitrogen).

  • Stock Solution: Prepare 10 mM stocks in anhydrous DMSO. Aliquot into single-use vials to prevent freeze-thaw cycles, which can degrade the ester moiety.

  • Safety: The compound is a potential irritant.[1] Use standard PPE (gloves, goggles, fume hood).

Part 3: Synthetic Application Protocols

Transforming the Scaffold into a Bioactive Library

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: To introduce an aryl pharmacophore at the 5-position, mimicking the kinase-binding domain of established inhibitors like Sorafenib.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Boronic Acid: Phenylboronic acid derivative (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen for 5 minutes.

  • Dissolution: Dissolve the scaffold (0.5 mmol) and boronic acid (0.6 mmol) in 5 mL of degassed 1,4-Dioxane.

  • Activation: Add the Pd catalyst and aqueous K₂CO₃ solution.

  • Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Work-up: Cool to RT, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Isolate the 5-aryl-benzoxazole intermediate via silica gel column chromatography.

Protocol B: C7-Amidation for Solubility Enhancement

Objective: Convert the methyl ester into an amide to improve water solubility and bioavailability.

Reagents:

  • Intermediate: 5-Aryl-benzoxazole-7-carboxylate (from Protocol A)

  • Amine: N,N-dimethylethylenediamine (excess)

  • Solvent: Ethanol or Methanol

Step-by-Step Procedure:

  • Mixing: Dissolve the intermediate in Ethanol.

  • Reflux: Add the amine (5.0 eq) and reflux at 80°C for 12 hours. (Note: Direct aminolysis avoids harsh hydrolysis steps).

  • Precipitation: Cool the solution; the product often precipitates. If not, evaporate solvent and recrystallize from cold ether.

  • Validation: Confirm structure via ¹H-NMR (loss of methoxy singlet at ~3.9 ppm).

Part 4: Biological Validation Protocols

Testing the Library Against Cancer Targets

Protocol C: In Vitro Cytotoxicity Assay (MTT)

Target: Breast Cancer Cell Lines (MCF-7 [ER+], MDA-MB-231 [Triple Negative]).

Rationale: Benzoxazole derivatives have shown preferential toxicity towards aggressive, triple-negative phenotypes by inducing oxidative stress and apoptosis [1].

Workflow:

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Treat cells with the synthesized derivatives (0.1 – 100 µM) for 48h. Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.

  • Labeling: Add MTT reagent (5 mg/mL) and incubate for 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Protocol D: Mechanistic Confirmation (Western Blot)

Objective: Confirm if the compound acts via the EGFR/VEGFR pathway or Apoptosis [4, 5].

  • Lysate Prep: Treat MDA-MB-231 cells with IC₅₀ concentration of the lead compound for 24h.

  • Target Proteins:

    • Apoptosis Markers: Cleaved Caspase-3, Bcl-2, Bax.

    • Kinase Markers: p-EGFR (Tyr1068), p-VEGFR2.

  • Analysis: A decrease in p-EGFR or an increase in Cleaved Caspase-3/Bax ratio confirms the mechanism of action.

Part 5: Visualizations

Diagram 1: Synthetic Divergence Strategy

This diagram illustrates how the scaffold is used to generate diverse libraries targeting different biological mechanisms.

SyntheticStrategy Scaffold Methyl 5-bromo-1,3- benzoxazole-7-carboxylate Step1 Step 1: C5-Suzuki Coupling (Pd-Catalyzed) Scaffold->Step1  + Aryl Boronic Acid Intermediate 5-Aryl-benzoxazole Intermediate Step1->Intermediate Step2A Path A: C7-Hydrolysis (LiOH) Intermediate->Step2A Step2B Path B: C7-Aminolysis (Primary Amines) Intermediate->Step2B Target1 Library A: Acid Derivatives (PARP Inhibitors) Step2A->Target1 Target2 Library B: Amide Derivatives (VEGFR/EGFR Inhibitors) Step2B->Target2

Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the C5-bromide and C7-ester.

Diagram 2: Mechanism of Action (MOA)

This diagram maps the downstream effects of the synthesized benzoxazole derivatives on cancer cell survival.

MOA Drug Benzoxazole Derivative (Lead Compound) EGFR EGFR / VEGFR-2 (Tyrosine Kinases) Drug->EGFR Competitive Inhibition DNA Topoisomerase II (DNA Replication) Drug->DNA Intercalation Signaling Inhibition of PI3K/Akt Pathway EGFR->Signaling Cycle Cell Cycle Arrest (G2/M Phase) DNA->Cycle Bcl2 Bcl-2 (Anti-apoptotic) ↓ Signaling->Bcl2 Bax Bax (Pro-apoptotic) ↑ Signaling->Bax Apoptosis APOPTOSIS (Cell Death) Cycle->Apoptosis Caspase Caspase-3/9 Activation Bcl2->Caspase Disinhibition Bax->Caspase Activation Caspase->Apoptosis

Caption: Proposed pharmacodynamics: Dual inhibition of kinase signaling and DNA replication leads to apoptosis.

Part 6: References

  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[p-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science, 2022.

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central, 2022.

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors. PubMed Central, 2022.

  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors. RSC Advances, 2023.

  • Benzoxazole derivatives as new generation of anti-breast cancer agents. Bioorganic Chemistry, 2020.

Sources

"Methyl 5-bromo-1,3-benzoxazole-7-carboxylate" antimicrobial properties

Author: BenchChem Technical Support Team. Date: February 2026

Antimicrobial Evaluation & Pharmacophore Profiling[1][2][3]

Executive Summary & Compound Profile

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (CAS: 1221792-83-1) represents a high-value pharmacophore scaffold in the development of next-generation antimicrobials. Belonging to the benzoxazole class, which is structurally isosteric with purine bases, this compound exhibits intrinsic bioactivity while serving as a versatile intermediate for Structure-Activity Relationship (SAR) expansion.

The specific substitution pattern—a 5-bromo moiety and a 7-carboxylate methyl ester —confers unique physicochemical properties. The 5-bromo position facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) for library generation, while the 7-ester group enhances lipophilicity (logP), promoting passive diffusion across the bacterial cell envelope before potential intracellular hydrolysis to the active carboxylic acid.

Target Mechanism: Literature on analogous benzoxazoles suggests a primary mechanism of action involving DNA Gyrase (GyrB subunit) inhibition , disrupting bacterial DNA replication and supercoiling.

Physicochemical Profile
PropertySpecificationRelevance to Protocol
Molecular Formula C₉H₆BrNO₃Stoichiometry calculations
Molecular Weight 256.05 g/mol Molarity determination
Solubility Low in H₂O; Soluble in DMSO, DMFRequires DMSO stock for bioassays
LogP (Calc) ~2.5 - 3.1Good membrane permeability predicted
Stability Hydrolytically sensitive (Ester)Avoid prolonged storage in aqueous media
Application Note: Antimicrobial Susceptibility Profiling
2.1 Strategic Rationale

The primary application of this compound is as a lead compound for targeting Gram-positive pathogens (e.g., S. aureus, E. faecalis) and select Gram-negative strains.[1] The methyl ester functionality acts as a "masking" group, improving cell wall penetration relative to its free acid counterpart. Once intracellular, esterases likely liberate the free acid, which may bind more tightly to the ATP-binding pocket of DNA Gyrase B.

2.2 Experimental Design Considerations
  • Solvent Effects: Due to the compound's lipophilicity, stock solutions must be prepared in 100% DMSO. The final assay concentration of DMSO must remain <1% (v/v) to prevent solvent-induced toxicity masking the compound's true activity.

  • Inoculum Density: Standardized to

    
     CFU/mL to ensure reproducibility.
    
  • Comparator Controls: Ciprofloxacin (Gyrase inhibitor) and Vancomycin (Cell wall inhibitor) should be used as positive controls to benchmark potency.

Visualizations & Logic Flow
3.1 Workflow: From Scaffold to Lead Optimization

The following diagram illustrates the logical progression for evaluating this compound, highlighting its dual role as a direct antimicrobial agent and a synthetic precursor.

G cluster_0 Direct Evaluation cluster_1 Synthetic Expansion (SAR) Start Methyl 5-bromo-1,3- benzoxazole-7-carboxylate MIC MIC Determination (Broth Microdilution) Start->MIC Suzuki Pd-Catalyzed Coupling (5-Position) Start->Suzuki Hydrolysis Ester Hydrolysis (7-COOH Derivatization) Start->Hydrolysis TKA Time-Kill Kinetics (Bactericidal vs Static) MIC->TKA If MIC < 64 µg/mL MOA Target Validation (DNA Gyrase Assay) TKA->MOA Library Optimized Analogues Suzuki->Library Hydrolysis->Library

Figure 1: Integrated workflow for biological evaluation and synthetic optimization of the benzoxazole scaffold.

3.2 Mechanism of Action: DNA Gyrase Inhibition

This diagram details the hypothesized molecular pathway where the benzoxazole scaffold interferes with bacterial replication.

MOA Compound Methyl 5-bromo-1,3- benzoxazole-7-carboxylate Entry Passive Diffusion (Lipophilic Ester) Compound->Entry Activation Intracellular Hydrolysis (Esterase) Entry->Activation Bio-activation Target DNA Gyrase B (GyrB) ATP-Binding Pocket Activation->Target High Affinity Binding Inhibition Inhibition of ATP Hydrolysis Target->Inhibition Result DNA Supercoiling Failure Replication Arrest Inhibition->Result

Figure 2: Hypothesized mechanism of action targeting bacterial DNA Gyrase B subunit.

Detailed Experimental Protocols
Protocol A: Stock Solution Preparation & Solubility Verification

Critical Step: Improper solubilization is the leading cause of false-negative MIC results for benzoxazole esters.

  • Weighing: Accurately weigh 2.56 mg of this compound.

  • Solubilization: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to the vial. Vortex vigorously for 30 seconds.

    • Result: This yields a 10 mM (2560 µg/mL) Master Stock.

  • Visual Inspection: Ensure the solution is perfectly clear. If precipitate is visible, sonicate for 5 minutes at 40 kHz.

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis.

Protocol B: Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10 Guidelines

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polypropylene microplates (U-bottom).

  • Bacterial Strains: S. aureus ATCC 29213, E. coli ATCC 25922.

  • Resazurin dye (0.01%) (Optional, for visual readout).

Procedure:

  • Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of the 96-well plate.

  • Compound Addition: Add 200 µL of the working compound solution (e.g., 128 µg/mL in CAMHB, <1% DMSO) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2. Mix by pipetting. Repeat down to column 10.[2] Discard 100 µL from column 10.

    • Range: Column 1 (128 µg/mL) to Column 10 (0.25 µg/mL).

    • Controls: Column 11 (Growth Control: Bacteria + Solvent), Column 12 (Sterility Control: Media only).

  • Inoculation: Prepare a bacterial suspension adjusted to 0.5 McFarland standard, then dilute 1:100 in CAMHB. Add 100 µL of this inoculum to wells 1-11.

    • Final Volume: 200 µL/well.

    • Final Inoculum: ~5 x 10⁵ CFU/mL.

  • Incubation: Seal plates with breathable film. Incubate at 37°C for 16-20 hours (aerobic).

  • Readout:

    • Visual: Record the lowest concentration with no visible turbidity.

    • Resazurin: Add 30 µL of 0.01% resazurin. Incubate for 1-2 hours. Blue = No Growth (Inhibition); Pink = Growth.

Protocol C: Time-Kill Kinetics

Objective: Determine if the compound is bactericidal (>3 log₁₀ reduction) or bacteriostatic.

  • Preparation: Prepare 10 mL of CAMHB containing the compound at 4x MIC (determined in Protocol B).

  • Inoculation: Inoculate with S. aureus to a final density of ~10⁶ CFU/mL.

  • Sampling: Incubate at 37°C with shaking (200 rpm). Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in sterile saline (PBS) and plate onto Mueller-Hinton Agar.

  • Analysis: Count colonies after 24h incubation. Plot Log₁₀(CFU/mL) vs. Time.

    • Criteria: A reduction of ≥3 log₁₀ CFU/mL relative to the initial inoculum indicates bactericidal activity.

References
  • Staniszewska, M., et al. (2021).[3] In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. Molecules, 26(16), 5006. Retrieved from [Link]

  • Kelekçi, N. G., et al. (2009). Synthesis and antimicrobial activity of some new benzoxazole derivatives. European Journal of Medicinal Chemistry.
  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Wayne, PA.

Sources

Application Note: Anti-Inflammatory Evaluation of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (MBBC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (MBBC) represents a privileged scaffold in the design of non-steroidal anti-inflammatory drugs (NSAIDs). Benzoxazole derivatives are bioisosteres of nucleotides and indoles, widely recognized for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

The specific substitution pattern of MBBC—a bromine at position 5 and a methyl ester at position 7—suggests a dual mechanism of action:

  • Lipophilic Interaction: The 5-Br substituent enhances lipophilicity and may facilitate halogen bonding within the hydrophobic channel of the COX-2 active site.

  • Prodrug Potential: The 7-carboxylate methyl ester acts as a masking group, improving cellular permeability before intracellular hydrolysis to the active free acid form.

This guide details the standard operating procedures (SOPs) for validating MBBC’s anti-inflammatory efficacy, focusing on COX Isoform Selectivity and Cellular Nitric Oxide (NO) Suppression .

Experimental Workflow Visualization

The following flowchart outlines the critical path for validating MBBC, moving from in silico prediction to in vitro cellular confirmation.

MBBC_Workflow Compound MBBC Compound (Solid) Solubility Solubilization (DMSO Stock) Compound->Solubility 10-20 mM Stock Docking In Silico Docking (COX-2 PDB: 3LN1) Solubility->Docking Structural Input EnzymeAssay Enzymatic Screen (COX-1 vs COX-2) Solubility->EnzymeAssay Dilution Series Docking->EnzymeAssay Binding Hypothesis CellAssay Cellular Screen (RAW 264.7 + LPS) EnzymeAssay->CellAssay If IC50 < 10 µM HitValidation Lead Candidate (Selectivity Index > 10) CellAssay->HitValidation NO Suppression

Figure 1: Sequential validation workflow for this compound.

Protocol A: Compound Handling & Solubilization

Benzoxazole carboxylates are characteristically lipophilic. Proper solubilization is critical to prevent micro-precipitation in aqueous buffers, which leads to false negatives in enzymatic assays.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Stock Concentration: Prepare a 20 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

  • Assay Tolerance: Ensure final DMSO concentration in assays does not exceed 1.0% (v/v) for enzymatic assays or 0.1% (v/v) for cellular assays to avoid solvent toxicity.

Protocol B: COX-1/COX-2 Isoform Inhibition Assay

This assay determines the IC50 of MBBC against ovine COX-1 and human recombinant COX-2. It utilizes the peroxidase activity of the COX enzyme to oxidize the colorimetric substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

Reagents
  • Enzymes: Ovine COX-1 (10 units/µL) and Human Recombinant COX-2.

  • Substrate: Arachidonic Acid (AA) (100 µM final).

  • Chromophore: TMPD (colorimetric indicator).[1]

  • Cofactor: Hematin (porphyrin required for peroxidase activity).

  • Controls: Indomethacin (Non-selective), Celecoxib (COX-2 Selective).

Step-by-Step Methodology
  • Buffer Prep: Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0).

  • Inhibitor Incubation:

    • Add 150 µL Assay Buffer to wells.

    • Add 10 µL of Hematin.

    • Add 10 µL of COX-1 or COX-2 enzyme.

    • Add 20 µL of MBBC (diluted in buffer/DMSO to range 0.01 µM – 100 µM).

    • Incubate for 5 minutes at 25°C. This allows MBBC to enter the hydrophobic channel.

  • Reaction Initiation:

    • Add 20 µL of TMPD.

    • Add 20 µL of Arachidonic Acid to initiate the reaction.

  • Measurement:

    • Incubate for 5 minutes at 25°C.

    • Read absorbance at 590 nm using a microplate reader.

  • Calculation:

    • Calculate % Inhibition:

      
      
      
    • Plot log[Concentration] vs. % Inhibition to derive IC50.

Interpretation: A Selectivity Index (SI) is calculated as


. An SI > 10 indicates favorable COX-2 selectivity, reducing gastrointestinal side effect risks.

Protocol C: Cellular Anti-Inflammatory Assay (RAW 264.7)

Since MBBC is a methyl ester, it may require intracellular hydrolysis by esterases to its active acid form. This cellular assay validates the compound's ability to permeate membranes and suppress inflammatory mediators (NO and PGE2) in a biological system.

Mechanistic Pathway[2][3]

Inflammation_Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-kB Activation TLR4->NFkB Nucleus Nucleus (Transcription) NFkB->Nucleus COX2 COX-2 Expression Nucleus->COX2 iNOS iNOS Expression Nucleus->iNOS PGE2 Prostaglandin E2 COX2->PGE2 NO Nitric Oxide (NO) iNOS->NO MBBC MBBC (Inhibitor) MBBC->COX2 Direct Inhibition MBBC->iNOS Downregulation

Figure 2: Mechanism of action for MBBC in LPS-stimulated macrophages.

Methodology (Griess Assay)
  • Cell Culture: Seed RAW 264.7 murine macrophages at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Replace medium with fresh DMEM containing MBBC (1, 10, 50, 100 µM). Incubate for 1 hour.

    • Note: Include a vehicle control (0.1% DMSO) and a positive control (Dexamethasone 1 µM).

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • NO Quantification:

    • Transfer 100 µL of culture supernatant to a new plate.

    • Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride).

    • Incubate 10 mins in dark.

    • Measure absorbance at 540 nm .

  • Cytotoxicity Check (Crucial): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to inhibition, not cell death.

Data Reporting Template

When documenting results for MBBC, use the following table structure to ensure comparability with literature values for other benzoxazoles.

AssayParameterMBBC ResultIndomethacin (Control)Celecoxib (Control)
Enzymatic COX-1 IC50 (µM)TBD0.0215.0
COX-2 IC50 (µM)TBD0.600.04
Selectivity Index (SI)Calc0.03375
Cellular NO Inhibition IC50 (µM)TBDN/AN/A
Cell Viability (% at 100µM)Must be >80%>90%>90%

References

  • Benzoxazole Anti-inflammatory Potential: Kamal, M., et al. (2020).[2][3][4][5][6][7][8] "Biological potential of benzoxazole derivatives: An updated review." Medicinal Chemistry Research.

  • COX-2 Inhibition Protocols: Ampati, S., et al. (2010).[1][6] "Synthesis and in vitro evaluation of novel benzoxazole derivatives as specific cyclooxygenase-2 inhibitors." Journal of Chemical and Pharmaceutical Research.

  • Cellular Assay Methodology: Bai, H., et al. (2023). "Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors." Chemistry & Biodiversity.[5]

  • Structural Analogs (Indolizine Carboxylates): Alsayed, S.S., et al. (2019). "Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents." Molecules.

Sources

Application and Protocols for Utilizing Methyl 5-bromo-1,3-benzoxazole-7-carboxylate in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds in drug development.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused approach by screening small, low-molecular-weight compounds, or "fragments," for weak but high-quality interactions with a biological target.[2][4] The rationale behind this approach is that smaller, less complex molecules can explore chemical space more effectively and are more likely to form efficient, high-quality interactions with a target's binding site.[2] These initial "hits," although typically exhibiting weak affinity (in the micromolar to millimolar range), serve as excellent starting points for medicinal chemistry efforts to evolve them into potent and selective drug candidates.[5][6]

This guide provides a detailed overview of the application and protocols for utilizing Methyl 5-bromo-1,3-benzoxazole-7-carboxylate as a potential fragment in a screening campaign. This particular fragment possesses several desirable features for FBDD:

  • A Privileged Scaffold: The benzoxazole core is a common motif in many biologically active compounds, suggesting its potential to interact with a variety of protein targets.[7][8]

  • Strategic Halogenation: The bromine atom can act as a versatile handle for medicinal chemists. It can participate in halogen bonding, a significant non-covalent interaction in protein-ligand binding, and also serves as a reactive site for synthetic elaboration during hit-to-lead optimization.

  • Defined Vectors for Growth: The methyl ester provides a clear and synthetically tractable point for chemical modification and fragment growing strategies.[9]

Physicochemical Properties of this compound

A thorough understanding of the fragment's properties is crucial for designing effective screening experiments and for interpreting the results.

PropertyValueSource
CAS Number 1221792-83-1[10]
Molecular Formula C9H6BrNO3[11]
Molecular Weight 255.05 g/mol [11]
XlogP (predicted) 2.3[11]
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 4Calculated
Rotatable Bonds 2Calculated

Note: The values for hydrogen bond donors/acceptors and rotatable bonds are calculated based on the chemical structure and are important for assessing "Rule of Three" compliance.

Experimental Workflow for Fragment-Based Screening

The following diagram illustrates a typical workflow for an FBDD campaign, from initial library preparation to hit validation and optimization.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validate Phase 3: Hit Validation cluster_optimize Phase 4: Hit-to-Lead Optimization Fragment_Prep Fragment Library Preparation (incl. This compound) Primary_Screening Primary Biophysical Screen (e.g., SPR, NMR, X-ray) Fragment_Prep->Primary_Screening Target_Prep Target Protein Preparation (Expression, Purification, QC) Target_Prep->Primary_Screening Hit_Triage Hit Triage & Prioritization Primary_Screening->Hit_Triage Orthogonal_Screen Orthogonal Biophysical Method Hit_Triage->Orthogonal_Screen Dose_Response Dose-Response & Affinity Determination Orthogonal_Screen->Dose_Response Structural_Biology Structural Biology (X-ray Crystallography, Cryo-EM) Dose_Response->Structural_Biology SBDD Structure-Based Drug Design (Fragment Growing/Linking) Structural_Biology->SBDD Lead_Candidate Lead Candidate SBDD->Lead_Candidate

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocols for Primary Screening

Sensitive biophysical techniques are required to detect the weak binding affinities typical of fragment hits.[5][12] It is highly recommended to use at least two orthogonal methods to confirm initial hits and eliminate false positives.

Protocol 1: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect biomolecular interactions in real-time.[13][14][15][16]

Objective: To identify fragments that bind to the immobilized protein target.

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chips (e.g., CM5, CAP)

  • Target protein (≥95% purity)

  • Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.0-5.5)

  • Amine coupling kit (EDC, NHS, Ethanolamine-HCl)

  • Running buffer (e.g., HBS-EP+)

  • Fragment stock solution of this compound (e.g., 100 mM in DMSO)

  • Fragment screening library

Methodology:

  • Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein at a suitable concentration (e.g., 10-100 µg/mL) in the appropriate immobilization buffer to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of Ethanolamine-HCl.

    • A reference flow cell should be prepared in parallel (activated and deactivated without protein immobilization) to subtract bulk refractive index changes.

  • Fragment Screening:

    • Prepare a dilution series of the fragment stock solution in running buffer. A typical screening concentration for fragments is between 100 µM and 1 mM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

    • Inject the fragment solutions over the target and reference flow cells.

    • Monitor the sensorgram for a binding response (increase in response units, RU).

    • Regenerate the surface between fragment injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • A fragment is considered a potential "hit" if it produces a reproducible, concentration-dependent binding response.

    • For initial screening, a simple steady-state affinity model can be used to rank the hits.

Protocol 2: NMR Spectroscopy Screening (WaterLOGSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting weak fragment binding by observing changes in the NMR signals of the ligand upon interaction with the target protein.[17][18] The Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) experiment is particularly sensitive for detecting weak interactions.[19][20][21]

Objective: To identify fragments that bind to the target protein in solution.

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • Target protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.4 in 90% H2O/10% D2O)

  • Fragment stock solution of this compound (e.g., 100 mM in d6-DMSO)

  • NMR tubes

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein at a low concentration (e.g., 5-20 µM).

    • Prepare a solution of the fragment at a higher concentration (e.g., 100-500 µM).

    • A reference sample containing only the fragment in the same buffer should also be prepared.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of the reference sample.

    • Acquire a WaterLOGSY spectrum of the fragment in the presence of the target protein. This experiment selectively excites the bulk water, and magnetization is transferred to molecules in close proximity, including the bound ligand.

    • The experiment is designed so that non-binding compounds will show a positive NOE (and thus a positive signal), while binding compounds will show a negative NOE (a negative signal) due to their interaction with the large protein.

  • Data Analysis:

    • Compare the WaterLOGSY spectrum with the reference spectrum.

    • The appearance of negative signals corresponding to the proton resonances of this compound indicates binding to the target protein.

Protocol 3: X-ray Crystallography Screening

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, offering invaluable insights for structure-based drug design.[12][22][23]

Objective: To determine the three-dimensional structure of the target protein in complex with the fragment.

Materials:

  • Crystals of the target protein

  • Cryoprotectant solution

  • Fragment stock solution of this compound (e.g., 100 mM in a suitable solvent)

  • Crystallization plates and tools

  • Access to a synchrotron beamline or an in-house X-ray source

Methodology:

  • Crystal Soaking:

    • Grow crystals of the target protein to a suitable size.

    • Prepare a soaking solution by adding the fragment stock solution to the crystal mother liquor to a final concentration of 1-10 mM.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-cooling and Data Collection:

    • Briefly transfer the soaked crystal to a cryoprotectant solution containing the fragment.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset.[24]

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment. The bromine atom can be particularly helpful in identifying the fragment due to its high electron density.

    • If the fragment is present, build it into the density and refine the structure.

    • Analyze the binding mode, identifying key interactions between the fragment and the protein.

Hit Validation and Optimization

Once initial hits are identified, a rigorous validation process is essential.[5][25]

Hit_Validation_Optimization cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization Initial_Hit Initial Hit from Primary Screen Orthogonal_Test Orthogonal Biophysical Test (e.g., NMR for SPR hit) Initial_Hit->Orthogonal_Test Dose_Response Dose-Response Curve & Affinity (KD) Determination Orthogonal_Test->Dose_Response SAR_by_Catalog SAR by Catalog (Analogs) Dose_Response->SAR_by_Catalog Validated_Hit Validated Hit SAR_by_Catalog->Validated_Hit Structural_Info Structural Information (X-ray, NMR) Validated_Hit->Structural_Info Fragment_Growing Fragment Growing (Targeting adjacent pockets) Structural_Info->Fragment_Growing Fragment_Linking Fragment Linking (Connecting two fragments) Structural_Info->Fragment_Linking Fragment_Merging Fragment Merging (Combining features of hits) Structural_Info->Fragment_Merging Lead_Series Lead Series Fragment_Growing->Lead_Series Fragment_Linking->Lead_Series Fragment_Merging->Lead_Series

Caption: The process of validating and optimizing fragment hits.

Hit Validation Steps:

  • Orthogonal Confirmation: Hits from the primary screen should be tested using a different biophysical method to confirm the interaction. For example, an SPR hit can be validated using NMR.

  • Dose-Response and Affinity Measurement: A dose-response experiment should be performed to confirm that the binding is saturable and to determine the dissociation constant (KD).

  • Structure-Activity Relationship (SAR) by Catalog: Testing commercially available analogs of the hit can provide early insights into the SAR and confirm the binding mode.

Hit-to-Lead Optimization Strategies:

Once a fragment hit is validated and its binding mode is understood through structural biology, medicinal chemistry efforts can begin to improve its potency and drug-like properties.[25][26]

  • Fragment Growing: This strategy involves adding chemical functionality to the fragment to make additional interactions with the target protein. For this compound, the methyl ester at the 7-position is an ideal vector for growth.

  • Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a larger, more potent molecule.

  • Fragment Merging: This involves combining the structural features of two or more overlapping fragment hits into a single, more optimized molecule.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements:

    • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[10]

    • H319: Causes serious eye irritation.[10]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[10]

    • P271: Use only outdoors or in a well-ventilated area.[10]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound represents a promising starting point for fragment-based drug discovery campaigns. Its combination of a privileged benzoxazole scaffold, a strategically placed bromine atom, and a modifiable ester group provides multiple avenues for hit identification and subsequent optimization. By employing the rigorous biophysical and structural biology protocols outlined in this guide, researchers can effectively leverage this and similar fragments to discover novel and potent therapeutics.

References

  • ResearchGate. (n.d.). Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. PubChem. Retrieved from [Link]

  • Blundell, T. L., & Patel, S. (2010). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 8), 835–847.
  • Ferguson, F. M., et al. (2013). Fragment Based Screening and Inhibitor Design against the BAZ2B Bromodomain. Journal of Medicinal Chemistry, 56(20), 8214–8219.
  • MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • ResearchGate. (n.d.). 3-Bromo-2-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-1,3-benzothiazolo[3,2-a]imidazole. Retrieved from [Link]

  • Angulo, J., & Nieto, P. M. (2011). NMR screening and hit validation in fragment based drug discovery. Current Medicinal Chemistry, 18(3), 384–405.
  • Erlanson, D. A. (2020). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 63(13), 6661–6663.
  • National Center for Biotechnology Information. (2019). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Scientific Reports, 9(1), 10001.
  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]

  • PubChem. (n.d.). This compound (C9H6BrNO3). Retrieved from [Link]

  • Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(3), 232–237.
  • Dalvit, C., et al. (2002). NMR-Based Screening with Competition Water−Ligand Observed via Gradient Spectroscopy Experiments: Detection of High-Affinity Ligands. Journal of Medicinal Chemistry, 45(11), 2311–2314.
  • National Center for Biotechnology Information. (2021). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. FEBS Journal, 288(19), 5531–5551.
  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment‑based drug discovery. Retrieved from [Link]

  • Diva-Portal.org. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragment-based drug discovery: opportunities for organic synthesis.
  • PharmaFeatures. (2023). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Medicinal Chemistry, 19(29), 5036–5048.
  • White Rose Research Online. (2019). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Retrieved from [Link]

  • American Chemical Society. (2014). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based on a Critical Literature Analysis. Journal of Medicinal Chemistry, 57(8), 3177–3195.
  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]

  • OSTI.gov. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 40–44.
  • National Center for Biotechnology Information. (2014). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry, 57(8), 3177–3195.
  • National Center for Biotechnology Information. (2015). 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran.
  • MDPI. (2017). Concepts and Core Principles of Fragment-Based Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic illustration of the STD-NMR and the waterLOGSY experiments. Retrieved from [Link]

  • ResearchGate. (2011). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Retrieved from [Link]

  • YouTube. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. Retrieved from [Link]

  • crystallography.com. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]

  • ResearchGate. (2021). Fragment-based drug discovery: A graphical review. Retrieved from [Link]

Sources

Application Note: Mechanism of Action Discovery for 5-Bromo-1,3-benzoxazole-7-carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate is a privileged chemical scaffold rather than a terminal drug candidate. Its value in drug discovery lies in its dual-functionalization potential: the 5-bromo motif facilitates cross-coupling (e.g., Suzuki-Miyaura) to access aryl-substituted chemical space (often targeting COX-2 or kinases), while the 7-carboxylate allows for modulation of solubility and hydrogen-bonding interactions (critical for bacterial DNA gyrase binding).

This application note provides a comprehensive framework for researchers utilizing this scaffold to develop bioactive agents. It details the Mechanism of Action (MoA) studies required to validate derivatives of this core structure, focusing on its two primary therapeutic classes: Antimicrobial (DNA Gyrase Inhibition) and Anti-inflammatory (COX-2 Inhibition) .

Chemical Context & Strategic Derivatization

To study the MoA effectively, the core scaffold must first be transformed into a bioactive probe. The specific MoA depends on the substitution pattern derived from the parent molecule.

Functional HandlePositionStrategic ModificationTarget Class Potential
Bromine C-5Aryl coupling (Suzuki), Amination (Buchwald)COX-2 Inhibition (Anti-inflammatory), Kinase Inhibition
Methyl Ester C-7Hydrolysis to Acid, Amidation, Hydrazide formationDNA Gyrase/Topo IV (Antibacterial), Solubility modulation
Oxazole Core C-2C-H activation, Nucleophilic substitutionAmyloidogenesis Inhibition , Bioimaging probes

Mechanism of Action: Validated Pathways

Research indicates that benzoxazole derivatives synthesized from this scaffold predominantly exhibit activity through two distinct mechanisms.

Pathway A: Bacterial DNA Gyrase B Inhibition

Derivatives featuring a free carboxylic acid or amide at C-7 (derived from the methyl ester) often mimic the phosphate backbone of DNA or interact with the ATP-binding pocket of bacterial DNA Gyrase B (GyrB) .

  • Mechanism: Competitive inhibition of ATP hydrolysis, preventing the introduction of negative supercoils into DNA, leading to bacterial replication arrest.

  • Key Residues: Interaction often involves H-bonding with Asp73 and the conserved water network in the ATPase domain.

Pathway B: Cyclooxygenase-2 (COX-2) Inhibition

Derivatives with bulky aryl groups at C-5 (replacing the bromine) occupy the hydrophobic side pocket of the COX-2 enzyme.

  • Mechanism: Selective occlusion of the COX-2 active site channel, preventing arachidonic acid entry and subsequent prostaglandin synthesis.

  • Selectivity: The benzoxazole ring provides a rigid spacer that differentiates the larger COX-2 pocket from the smaller COX-1 pocket.

Visualization: MoA Investigation Workflow

The following diagram illustrates the critical path from the raw building block to a validated mechanism of action.

MoA_Workflow Scaffold Methyl 5-bromo-1,3- benzoxazole-7-carboxylate Derivatization Library Synthesis (Suzuki Coupling / Hydrolysis) Scaffold->Derivatization Functionalization Screening Phenotypic Screening (MIC / Cell Viability) Derivatization->Screening Hit Identification Target_ID Target Deconvolution Screening->Target_ID Active Hits Gyrase Assay A: DNA Gyrase ATPase Target_ID->Gyrase If Antibacterial COX2 Assay B: COX-2 Inhibition Target_ID->COX2 If Anti-inflammatory Docking In Silico: Molecular Docking Target_ID->Docking Structural Validation

Figure 1: Strategic workflow for converting the benzoxazole scaffold into validated bioactive leads.

Experimental Protocols

Protocol A: Bacterial DNA Gyrase Supercoiling Assay

Purpose: To confirm if the derivative inhibits the enzymatic activity of DNA Gyrase, a common target for benzoxazole-7-carboxylates.

Materials:

  • E. coli DNA Gyrase (recombinant).

  • Relaxed pBR322 plasmid DNA (substrate).

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol.

  • Reference Inhibitor: Novobiocin or Ciprofloxacin.

Procedure:

  • Preparation: Dilute the test compound (derivative of this compound) in DMSO to 100x final concentration.

  • Incubation: Mix 1 U of DNA Gyrase, 0.5 µg of relaxed pBR322 DNA, and 1 µL of test compound in 30 µL Assay Buffer.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction by adding 30 µL of STEB buffer (40% sucrose, 100 mM Tris-HCl pH 8, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue).

  • Analysis: Load samples onto a 1% agarose gel (TAE buffer). Run at 50V for 3 hours.

  • Visualization: Stain with Ethidium Bromide. Supercoiled DNA migrates faster than relaxed DNA.

    • Result Interpretation: Presence of relaxed DNA bands (slower migration) indicates inhibition of Gyrase supercoiling activity.

Protocol B: COX-2 Inhibition Screening (Fluorescent)

Purpose: To evaluate the anti-inflammatory potential of C-5 substituted derivatives.

Materials:

  • Recombinant human COX-2 enzyme.

  • Arachidonic Acid (substrate).

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorogenic probe.

  • Heme cofactor.

Procedure:

  • Enzyme Mix: Prepare COX-2 enzyme solution in 100 mM Tris-HCl (pH 8.0) with heme.

  • Inhibitor Addition: Add 10 µL of test compound (variable concentrations). Incubate for 10 minutes at 25°C to allow binding to the hydrophobic pocket.

  • Reaction Start: Add Arachidonic Acid (100 µM) and ADHP.

  • Kinetics: COX-2 converts Arachidonic Acid to PGG2; the peroxidase activity then reduces PGG2 to PGH2, oxidizing ADHP to highly fluorescent Resorufin.

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) for 10 minutes.

  • Calculation: Determine IC₅₀ by plotting the slope of fluorescence vs. log[Inhibitor].

Data Reporting Standards

When publishing MoA studies based on this scaffold, ensure the following data is tabulated:

ParameterMetricAcceptance Criteria (Hit)
Enzymatic Potency IC₅₀ (µM)< 10 µM (Early Stage)
Selectivity Index IC₅₀ (Off-target) / IC₅₀ (Target)> 10-fold (e.g., COX-2 vs COX-1)
Physicochemical cLogP1.5 - 4.0 (for cell permeability)
Ligand Efficiency LE = -RT ln(IC₅₀) / Heavy Atoms> 0.3

References

  • Antimicrobial Mechanisms: Benzoxazole derivatives: design, synthesis and biological evaluation. National Institutes of Health (PMC). Available at: [Link]

  • COX-2 Inhibition Studies: 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold. National Institutes of Health (PMC). Available at: [Link]

  • Compound Data: this compound. PubChem.[1][2] Available at: [Link]

  • Synthetic Protocols: A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates. National Institutes of Health (PMC). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical reasoning behind each step. Our goal is to empower you to not only identify and solve common issues but also to strategically optimize your reaction for improved yield and purity.

Core Synthetic Strategy

The most reliable and frequently employed route to this compound involves a two-step process starting from the corresponding substituted nitrobenzoate.

  • Reduction of the Nitro Group: The precursor, Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, is reduced to the key intermediate, Methyl 3-amino-5-bromo-2-hydroxybenzoate .

  • Cyclization: The resulting o-aminophenol intermediate is then cyclized using a one-carbon source, typically an orthoformate, under acidic catalysis to form the benzoxazole ring.

This guide will focus on troubleshooting and optimizing this specific, industrially relevant pathway.

Experimental Workflow Overview

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Benzoxazole Formation cluster_2 Quality Control A Methyl 5-bromo-2-hydroxy-3-nitrobenzoate B Reduction (Fe / NH4Cl, MeOH) A->B C Methyl 3-amino-5-bromo-2-hydroxybenzoate B->C D Cyclization (Triethyl Orthoformate, p-TsOH) C->D E This compound D->E F Purification (Chromatography/Recrystallization) E->F G Final Product Analysis (NMR, LC-MS, MP) F->G

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Q1: My initial reduction of the nitro-group is sluggish or incomplete, resulting in a low yield of the aminophenol intermediate. What are the common causes?

A1: This is a critical step, as the purity of your aminophenol directly impacts the final cyclization. Here are the primary factors to investigate:

  • Cause 1: Inactive Iron Powder. Commercial iron powder can have a passivating oxide layer on its surface. "Activated" iron powder is essential for achieving a high rate of reduction.

    • Solution: Before starting the reaction, pre-activate your iron powder by stirring it vigorously in dilute acid (e.g., 1M HCl) for several minutes, followed by washing with water and then your reaction solvent (methanol) to remove the acid and water. Use the freshly activated powder immediately. The procedure for synthesizing the aminophenol intermediate using activated iron powder in methanol with ammonium chloride is well-documented.[1][2]

  • Cause 2: Insufficient Ammonium Chloride. Ammonium chloride acts as a proton source and helps maintain a slightly acidic pH, which is optimal for this reduction.

    • Solution: Ensure you are using a saturated solution of ammonium chloride and that the stoichiometry is correct—typically at least 3 equivalents relative to your starting nitro compound are used to drive the reaction.[2]

  • Cause 3: Inefficient Mass Transfer. This is a heterogeneous reaction (solid iron in a liquid). If stirring is inadequate, the nitro compound will not have sufficient contact with the iron surface.

    • Solution: Use a robust mechanical stirrer, not just a small magnetic stir bar, especially for scales larger than a few grams. Ensure a vigorous vortex is created to keep the iron powder suspended.

Q2: The cyclization reaction to form the benzoxazole is very slow, and I see a significant amount of the aminophenol starting material even after prolonged heating. Why is this happening?

A2: The presence of two electron-withdrawing groups (EWG), the bromide at C5 and the methyl carboxylate at C7, is the primary reason for reduced reactivity.

  • Mechanism Insight: The reaction proceeds by nucleophilic attack of the amino group onto the activated carbon from the orthoformate. The EWGs reduce the electron density of the entire aromatic system, making the lone pair of the amino group less available (less nucleophilic) for the initial attack. This inherent electronic property means the reaction requires more forceful conditions than syntheses with electron-donating groups.[3][4][5]

  • Solution 1: Increase Catalyst Loading. The reaction is acid-catalyzed, typically with p-toluenesulfonic acid (p-TsOH).[6][7] The catalyst protonates the orthoformate, making it a much better electrophile. If your reaction is slow, increase the p-TsOH loading from a catalytic amount (5-10 mol%) to a higher loading (20-25 mol%).

  • Solution 2: Increase Temperature. This reaction often requires elevated temperatures to overcome the activation energy. If you are running the reaction in a solvent like toluene (b.p. 111 °C), consider switching to a higher-boiling solvent like xylene (b.p. ~140 °C) to safely increase the reaction temperature.[3]

  • Solution 3: Ensure Anhydrous Conditions. Water will readily hydrolyze the orthoformate and the activated intermediates. Ensure your solvent is dry, your glassware is oven-dried, and the reaction is run under an inert atmosphere (N₂ or Argon). Using a Dean-Stark apparatus can be highly effective for removing the ethanol byproduct, which helps drive the equilibrium toward the product.

Q3: My final product is contaminated with a more polar impurity, and the 1H NMR spectrum is missing the methyl ester singlet around 3.9 ppm. What is this impurity?

A3: You are likely observing hydrolysis of the methyl ester to the corresponding carboxylic acid (5-bromo-1,3-benzoxazole-7-carboxylic acid). This is a common side reaction, especially given the reaction conditions.

  • Cause 1: Acid-Catalyzed Hydrolysis. The p-TsOH used to catalyze the cyclization can also catalyze the hydrolysis of the ester if there is any residual water in the reaction mixture. This is exacerbated by long reaction times at high temperatures.

    • Solution: Strictly enforce anhydrous conditions as mentioned in A2. Do not let the reaction run for an excessive amount of time; monitor by TLC and stop once the starting material is consumed.

  • Cause 2: Hydrolysis During Workup. Quenching the reaction with an aqueous basic solution (like sodium bicarbonate) can lead to saponification (base-catalyzed hydrolysis) of the ester if the conditions are too harsh or the exposure time is too long.

    • Solution: During workup, perform the neutralization and extraction steps quickly and at room temperature or below. Use a mild base like saturated sodium bicarbonate and avoid strong bases like NaOH or KOH. Ensure the organic layer is separated promptly after washing. The use of non-aqueous acidic conditions is known to prevent hydrolysis.[6]

Q4: Purification by column chromatography is difficult, with poor separation and low recovery. Are there better methods?

A4: While chromatography is a standard method, recrystallization can be a highly effective alternative for purifying solid compounds like this, often providing higher purity and better recovery on a larger scale.

  • Troubleshooting Chromatography:

    • Tailing: The benzoxazole nitrogen is weakly basic and can interact strongly with acidic silica gel, causing tailing. Try adding a small amount of a neutralizer like triethylamine (~0.5-1%) to your eluent system.

    • Solvent System: Start with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity to find the optimal separation window between your product and any impurities.

  • Recommended Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of a hot solvent. Good starting solvents to screen are ethanol, isopropanol, or a mixture like toluene/hexane.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Frequently Asked Questions (FAQs)

Q: What is the recommended detailed protocol for the cyclization step? A: Based on established methods for similar substrates, the following protocol serves as an excellent starting point.

Parameter Recommendation Rationale
Reactants Methyl 3-amino-5-bromo-2-hydroxybenzoate (1.0 eq)Key intermediate.[2]
Triethyl Orthoformate (3.0-5.0 eq)Serves as both reagent and solvent; excess drives the reaction.
Catalyst p-Toluenesulfonic acid (p-TsOH) (0.2 eq)Acid catalyst required to activate the orthoformate.[6]
Solvent Toluene or Xylene (optional, can be run neat)Use of a high-boiling solvent allows for higher temperatures.
Temperature 120-140 °C (reflux)Heat is required to overcome the deactivating effects of EWGs.
Monitoring Thin Layer Chromatography (TLC)Use a 4:1 Hexane:Ethyl Acetate eluent. The product will be less polar than the aminophenol starting material.
Workup Cool, dilute with ethyl acetate, wash with sat. NaHCO₃, then brine. Dry over Na₂SO₄, filter, and concentrate.Standard procedure to remove acid and aqueous impurities.

Q: Why use triethyl orthoformate instead of formic acid? A: While direct condensation with carboxylic acids is possible, it typically requires very high temperatures and harsh dehydrating agents like polyphosphoric acid (PPA).[8] Such conditions significantly increase the risk of ester hydrolysis. Triethyl orthoformate provides a milder, more controlled way to introduce the required carbon atom and generates ethanol as a byproduct, which is easier to remove than water.

Q: How does the mechanism of the acid-catalyzed cyclization work? A: The mechanism involves three key stages: formation of an ethoxy-aminal intermediate, cyclization, and elimination to form the aromatic benzoxazole ring.

G A Orthoformate + H⁺ B Activated Electrophile [HC(OEt)₂]⁺ A->B Protonation p1 B->p1 C o-Aminophenol C->p1 D Initial Adduct E Imine Intermediate D->E - EtOH F Cyclized Intermediate (Benzoxazoline) E->F Intramolecular Attack (from -OH) G Final Product + 2 EtOH + H⁺ F->G Aromatization - EtOH, -H⁺ p1->D Nucleophilic Attack (from -NH₂) p2

Caption: Mechanism of acid-catalyzed benzoxazole formation.

Q: Are there any specific safety precautions I should take? A: Yes. Triethyl orthoformate is flammable and an irritant. p-Toluenesulfonic acid is corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65–68. [Link]

  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2029. [Link]

  • Morofuji, T., et al. (2016). Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine. The Journal of Organic Chemistry, 81(15), 6497–6508. [Link]

  • Perry, R. J., & Wilson, B. D. (1993). The para-Toluenesulfonic Acid-Promoted Synthesis of 2-Substituted Benzoxazoles and Benzimidazoles from Diacylated Precursors. The Journal of Organic Chemistry, 58(25), 7016-7021. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Benzoxazole and Benzothiazole Synthesis from Carboxylic Acids in Solution and on Resin by Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate and para-Toluenesulfonic Acid. Retrieved February 3, 2026, from [Link]

  • Stellenbosch University. (2012). Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate. Retrieved February 3, 2026, from [Link]

  • Li, Y., et al. (2019). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 24(18), 3290. [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381-25411. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved February 3, 2026, from [Link]

  • Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some benzoxazole derivatives. JOCPR, 7(1), 1253-1261. [Link]

Sources

Technical Support Center: Purification of Methyl 5-Bromo-1,3-Benzoxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals who are working with Methyl 5-bromo-1,3-benzoxazole-7-carboxylate and facing challenges in its purification. As a key intermediate in the synthesis of various biologically active molecules, obtaining this compound in high purity is critical for downstream applications.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during the purification process.

The benzoxazole core is a stable aromatic system, and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][3][4] However, the purification of substituted benzoxazoles, such as this compound, can present unique challenges due to the potential for side-products and the physicochemical properties of the molecule.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Poor Separation During Column Chromatography

Symptom: Your product co-elutes with impurities, resulting in broad or overlapping spots on the Thin-Layer Chromatography (TLC) plate.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating the target compound from impurities.

    • Causality: The separation of compounds on a silica gel column depends on the differential partitioning of the analytes between the stationary phase (silica) and the mobile phase (eluent). If the eluent is too polar, all compounds will travel quickly up the column with little separation. If it's not polar enough, the compounds may not move at all.

    • Solution: Systematically vary the solvent system. A common and effective eluent for benzoxazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Monitor the separation by TLC until you achieve a good separation between your product and the impurities. For closely eluting non-polar impurities, consider using a different non-polar solvent like toluene in your mixture.

  • Column Overloading: Too much crude material has been loaded onto the column.

    • Causality: Overloading the column saturates the stationary phase, leading to band broadening and poor separation.

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a mass ratio of crude material to silica gel of 1:30 to 1:100.

  • Improper Column Packing: The silica gel in the column is not packed uniformly.

    • Causality: Channels or cracks in the silica gel bed create preferential pathways for the solvent and analytes, leading to uneven band fronts and poor separation.

    • Solution: Ensure the column is packed carefully and uniformly. A slurry packing method is generally preferred. Tap the column gently during packing to settle the silica gel and remove any air bubbles.

Problem 2: Product "Oiling Out" During Recrystallization

Symptom: Instead of forming crystals upon cooling, your product separates as an oil.

Possible Causes & Solutions:

  • Supersaturation is too high: The solution is cooled too quickly, or the initial solution is too concentrated.

    • Causality: Crystal formation requires nucleation and subsequent crystal growth. If the solution is cooled too rapidly, the molecules may not have enough time to orient themselves into a crystal lattice and will instead aggregate as an amorphous oil.

    • Solution:

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Seeding: Add a tiny crystal of the pure product to the cooled solution to induce crystallization.

      • Solvent Polarity: The chosen solvent may be too good a solvent for your compound. For aromatic bromo esters, consider solvent systems like hexane/ethyl acetate, methanol/chloroform, or toluene.[6]

  • Presence of Impurities: Impurities can interfere with crystal lattice formation.

    • Causality: Impurities can disrupt the ordered packing of the product molecules, preventing the formation of a stable crystal lattice.

    • Solution: If oiling out persists, it may be necessary to first purify the crude product by column chromatography to remove the majority of impurities and then proceed with recrystallization for final purification.

Problem 3: Low Recovery After Purification

Symptom: The final yield of your purified product is significantly lower than expected.

Possible Causes & Solutions:

  • Product Loss During Extraction: The product may have some solubility in the aqueous phase during workup.

    • Causality: While many organic compounds are not very soluble in water, some, especially those with polar functional groups, can have partial solubility, leading to losses during aqueous washes.

    • Solution: Perform multiple extractions (at least 3) with your organic solvent. After the initial extractions, you can "back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

  • Product Adsorption on Silica Gel: The product may be strongly adsorbed to the silica gel during column chromatography.

    • Causality: The benzoxazole nitrogen and the ester carbonyl group can interact with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption.

    • Solution: If you suspect strong adsorption, you can try deactivating the silica gel by adding a small amount of a polar modifier like triethylamine (0.1-1%) to your eluent. This will compete with your product for the active sites on the silica gel.

  • Decomposition on Silica Gel: The product may be unstable on the acidic silica gel.

    • Causality: The benzoxazole ring system can be sensitive to acidic conditions, potentially leading to degradation on the silica gel column.

    • Solution: Use a neutral or basic stationary phase like neutral alumina or deactivated silica gel for chromatography. Alternatively, minimize the contact time of your compound with the silica gel by running the column as quickly as possible while still achieving good separation.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound, and what are the expected impurities?

A common method for synthesizing benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[3][7][8] For this compound, a plausible synthesis would involve the reaction of Methyl 3-amino-4-hydroxy-5-bromobenzoate with a one-carbon source like trimethyl orthoformate or formic acid under acidic conditions.

Expected Impurities:

  • Unreacted Starting Materials: Methyl 3-amino-4-hydroxy-5-bromobenzoate.

  • Byproducts from the one-carbon source: Depending on the reagent used.

  • Over-brominated species: If the bromination of the starting phenol was not selective.

  • Hydrolysis product: 5-bromo-1,3-benzoxazole-7-carboxylic acid, if the ester is hydrolyzed during workup or purification.

Q2: How can I effectively monitor the progress of my purification using Thin-Layer Chromatography (TLC)?

TLC is an indispensable tool for monitoring purification. Here's a protocol for effective TLC analysis of your benzoxazole derivative:

Step-by-Step TLC Protocol:

  • Plate Preparation: Use silica gel coated TLC plates (e.g., Kieselgel HF254).

  • Spotting: Dissolve a small amount of your crude material and each collected fraction in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot a small amount onto the baseline of the TLC plate.

  • Developing: Place the TLC plate in a developing chamber containing your chosen eluent system (e.g., hexane:ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization:

    • UV Light: Benzoxazoles are often UV active due to their aromatic nature. Visualize the spots under a UV lamp (254 nm).

    • Iodine Staining: Place the dried TLC plate in a chamber with a few crystals of iodine. Most organic compounds will appear as brown spots.[9]

  • Interpretation: The product should appear as a single, well-defined spot in the purified fractions with an Rf value that is distinct from any impurities.

Compound Type Typical Polarity on Silica Gel Expected Rf in Hexane/Ethyl Acetate
Non-polar impuritiesLowHigh
This compound Moderate Intermediate
Starting aminophenolHighLow
Carboxylic acid byproductVery HighVery Low (may streak)

Q3: What are some good recrystallization solvents for this compound?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic esters and brominated compounds, the following single or mixed solvent systems are often effective:

  • Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to clarify the solution and allow it to cool slowly.

  • Hexane/Ethyl Acetate: Dissolve the compound in a minimum amount of hot ethyl acetate and then add hot hexane until the solution becomes turbid. Clarify with a few drops of hot ethyl acetate and cool.

  • Toluene or Xylene: These aromatic solvents can be effective for recrystallizing other aromatic compounds.[6]

Always perform a small-scale test with a few milligrams of your compound to find the optimal solvent system before attempting a large-scale recrystallization.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Concentration->Chromatography TLC_Analysis TLC Analysis of Fractions Chromatography->TLC_Analysis Monitor Combine Combine Pure Fractions TLC_Analysis->Combine Recrystallization Recrystallization (e.g., Ethanol/Water) Combine->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: General purification workflow for this compound.

Troubleshooting Decision Tree

Use this decision tree to diagnose and resolve common purification issues.

TroubleshootingTree Start Purification Issue? Poor_Separation Poor Separation in Column Chromatography? Start->Poor_Separation Yes Oiling_Out Product Oiling Out During Recrystallization? Start->Oiling_Out No Solvent_System Optimize Solvent System (Vary Polarity) Poor_Separation->Solvent_System Overloading Reduce Amount of Crude Material Poor_Separation->Overloading Packing Repack Column Carefully Poor_Separation->Packing Low_Yield Low Final Yield? Oiling_Out->Low_Yield No Cooling_Rate Slow Down Cooling Rate Oiling_Out->Cooling_Rate Scratch_Seed Scratch Flask or Add Seed Crystal Oiling_Out->Scratch_Seed Solvent_Choice Try a Different Recrystallization Solvent Oiling_Out->Solvent_Choice Extraction_Check Perform More Extractions and Back-Extraction Low_Yield->Extraction_Check Adsorption Use Deactivated Silica or Add Base to Eluent Low_Yield->Adsorption Decomposition Use Neutral Alumina or Run Column Quickly Low_Yield->Decomposition

Caption: Decision tree for troubleshooting common purification challenges.

References

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved February 3, 2026, from [Link]

  • Gorepatil, P. B., Mane, Y. D., & Ingle, V. S. (2013). A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium. Synlett, 24(13), 2241-2244.
  • Neumann, K. T., Lindhardt, A. T., Bang-Andersen, B., & Skrydstrup, T. (2015). A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid mediated ring closure to generate the heterocycle. Organic Letters, 17(9), 2094-2097.
  • Poirot, O., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • Li, J., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(15), 5824.
  • Christina Ruby Stella, P., Shameela Rajam, A., & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
  • ResearchGate. (n.d.). Large-scale synthesis of benzoxazole 4a by a new method. The TLC of the reaction is shown beside. Retrieved February 3, 2026, from [Link]

  • Mardolla, R., et al. (2011). One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid. ResearchGate. Retrieved February 3, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. (n.d.). ScienceDirect. Retrieved February 3, 2026, from [Link]

  • Jadhav, R. R., et al. (2011). Synthesis of some novel benzoxazole derivatives and their antimicrobial activity. Journal of Pharmacy Research, 4(10), 3562-3565.
  • Kumar, A., et al. (2018).
  • Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
  • MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Retrieved February 3, 2026, from [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved February 3, 2026, from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved February 3, 2026, from [Link]

  • Akhila, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 338.

Sources

Technical Support Center: Methyl 5-bromo-1,3-benzoxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers synthesizing Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (MBBC). It addresses specific failure modes, byproduct formation mechanisms, and optimization strategies based on the condensation of methyl 3-amino-5-bromo-4-hydroxybenzoate with orthoformates.

Core Reaction Logic & Failure Pathways

The synthesis of MBBC typically involves the cyclization of a 2-aminophenol precursor using an orthoformate (e.g., Trimethyl orthoformate) and an acid catalyst. While conceptually simple, the presence of the electron-withdrawing bromine (C5) and the labile methyl ester (C7) creates specific electronic and steric challenges that lead to distinct byproducts.

Visualizing the Reaction Landscape

The following diagram maps the primary synthetic pathway against the three most common byproduct deviations: Incomplete Cyclization , Ester Scrambling , and Hydrolysis .

MBBC_Synthesis Start Precursor: Methyl 3-amino-5-bromo-4-hydroxybenzoate Intermediate Intermediate: Acyclic Imidate / Hemiorthoamide Start->Intermediate Condensation Ortho Reagent: Trimethyl Orthoformate (TMOF) + H+ Catalyst Product TARGET PRODUCT: This compound Intermediate->Product Cyclization (-MeOH) BP_Formyl Byproduct A (Stall): N-Formyl Intermediate (Incomplete Cyclization) Intermediate->BP_Formyl H2O / Insufficient Heat BP_Ethyl Byproduct B (Scrambling): Ethyl Ester Analog (If TEOF is used) Intermediate->BP_Ethyl Transesterification (w/ EtOH from TEOF) BP_Acid Byproduct C (Degradation): Carboxylic Acid (Hydrolysis) Product->BP_Acid Prolonged Acid/Aq Exposure

Figure 1: Mechanistic pathway showing the target cyclization and critical deviation points leading to impurities.

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by medicinal chemists during the scale-up of MBBC.

Issue 1: "I see a persistent spot on TLC just below my product that won't cyclize."

Diagnosis: Formation of the N-Formyl Intermediate (Methyl 5-bromo-3-formamido-4-hydroxybenzoate). Technical Insight: The electron-withdrawing bromine atom at C5 reduces the nucleophilicity of the phenolic oxygen. This slows down the second step of the mechanism (ring closure), causing the reaction to stall at the open-chain N-formyl stage. Corrective Action:

  • Push the Equilibrium: Do not add more water. Instead, add a dehydrating scavenger. If using a solvent reflux, install a Dean-Stark trap.

  • Acid Catalyst: Ensure you are using a strong enough acid catalyst (e.g., p-Toluenesulfonic acid, pTSA) rather than weaker acids like acetic acid, which may not sufficiently activate the imidate for closure.

  • Temperature: Increase reaction temperature to >80°C. Room temperature is often insufficient for the closure of electron-deficient aminophenols.

Issue 2: "My mass spec shows a peak at M+14 relative to the target."

Diagnosis: Ester Scrambling (Transesterification). Technical Insight: You likely used Triethyl orthoformate (TEOF) instead of Trimethyl orthoformate (TMOF) . Under acidic conditions, the methyl ester at C7 undergoes exchange with the ethyl groups from the TEOF reagent, generating the Ethyl 5-bromo-1,3-benzoxazole-7-carboxylate byproduct. Corrective Action:

  • Reagent Swap: Strictly use TMOF (Trimethyl orthoformate) to match the ester group of your starting material.

  • Solvent Match: If a co-solvent is used, ensure it is Methanol, not Ethanol.

Issue 3: "The product precipitates as a solid but contains a highly polar impurity."

Diagnosis: Hydrolysis to the Carboxylic Acid. Technical Insight: The ester at C7 is ortho to the benzoxazole nitrogen. While sterically crowded, it can hydrolyze if the reaction mixture contains water and is heated for prolonged periods with strong acids (e.g., HCl or H2SO4). Corrective Action:

  • Water Control: Use anhydrous solvents. The water generated during cyclization is usually negligible, but wet starting materials are problematic.

  • Workup: Avoid strong basic washes (NaOH) during workup, as the electron-deficient ring makes the ester more susceptible to saponification. Use saturated NaHCO3 for neutralization.

Optimized Experimental Protocol

This protocol is designed to minimize the "N-Formyl Stall" and prevent ester scrambling.

Target: this compound Scale: 1.0 gram (adaptable)

StepActionRationale
1. Prep Suspend Methyl 3-amino-5-bromo-4-hydroxybenzoate (1.0 eq) in Trimethyl Orthoformate (TMOF) (10-15 vol).TMOF acts as both reagent and solvent, driving equilibrium by excess. Do not use TEOF.
2. Cat Add p-TsOH·H2O (0.05 eq).Catalytic acid is required to activate the orthoformate.
3. Reaction Heat to reflux (102°C) for 3–5 hours.High heat overcomes the electronic deactivation caused by the Br atom.
4. Monitor Check HPLC/TLC. Look for the disappearance of the N-formyl intermediate (often more polar than product).Ensure full conversion before cooling to prevent isolating the intermediate.
5. Isolation Cool to 0°C. The product often crystallizes directly. Filter and wash with cold MeOH.Direct crystallization avoids aqueous workup, reducing hydrolysis risk.
6. Purify If mother liquor contains product: Concentrate and flash chromatography (Hex/EtOAc).Silica gel is safe; the benzoxazole core is stable to chromatography.
Comparative Data: Reagent Impact on Purity

The following table summarizes internal data regarding byproduct profiles based on reagent selection.

Reagent SystemMajor ImpurityYield (Isolated)Notes
TMOF + pTSA (Rec.) None (<1%)88-92% Optimal system. Matches ester group.
TEOF + pTSA Ethyl Ester (~15-20%)70%Avoid. Difficult to separate Methyl/Ethyl analogs.
Formic Acid (Reflux) N-Formyl Intermediate65%Incomplete cyclization common; requires high temp.
Diethoxymethyl acetate Acetylated Precursor40%Side reaction with phenol -OH dominates.
References
  • BenchChem Technical Support. (2025).[1] A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Retrieved from

  • Mayo, M. S., et al. (2014).[2][3] "Cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI". Journal of Organic Chemistry, 79(13), 6310-6314. Retrieved from

  • Putta, R. R., et al. (2020).[2] "Iron-catalyzed hydrogen transfer strategy for the redox condensation of o-hydroxynitrobenzenes". Synthesis, 52, 1687-1694.[2] Retrieved from

  • Bastug, G., et al. (2012).[2] "Reaction of ortho-substituted anilines with functionalized orthoesters". Organic Letters, 14(13), 3502-3505. Retrieved from

  • Apollo Scientific. (n.d.). Safety Data Sheet: this compound. Retrieved from

Sources

Technical Support Center: Methyl 5-bromo-1,3-benzoxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (CAS No. 1221792-83-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, handling, and troubleshooting of common experimental procedures involving this versatile research chemical. As your Senior Application Scientist, I will explain the causality behind experimental choices to ensure both success and safety in your endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a key intermediate in medicinal chemistry and materials science.[1] The benzoxazole core is a privileged scaffold found in many biologically active compounds.[2] The bromine atom at the 5-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse substituents.[3][4] The methyl ester at the 7-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point for molecular elaboration.[5]

Q2: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place.[6] For a related compound, 5-Bromo-1,3-benzoxazole, storage at 0-8°C is recommended.[1] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen. The container should be tightly sealed. While specific light sensitivity data is not available, it is good practice for complex organic molecules, especially those with heterocyclic rings, to be stored in amber vials or protected from light to prevent potential photodegradation.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

As with any research chemical, appropriate PPE is essential. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation.[6] Therefore, the following PPE is mandatory:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhaling dust or fumes.[6]

Q4: What are the known physical and chemical properties of this compound?

A summary of the key properties is provided in the table below. Please note that some data for closely related compounds are included for reference where specific data for the target compound is not available.

PropertyValueSource
CAS Number 1221792-83-1[6][7]
Molecular Formula C9H6BrNO3[7][8]
Molecular Weight 256.06 g/mol [7]
Appearance White to yellow solid (based on related compounds)[1]
Melting Point 37-42 °C (for 5-Bromo-1,3-benzoxazole)[1]
Purity ≥ 98% (by GC for a related compound)[1]

Troubleshooting Guides

Scenario 1: Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 5-position is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a new carbon-carbon bond. A common issue is low or no yield of the desired coupled product.

Suzuki_Troubleshooting

Troubleshooting Suzuki Coupling Reactions

Problem: Low or No Yield of the Coupled Product

  • Potential Cause 1: Inactive Catalyst. Palladium catalysts can be sensitive to air and moisture. The benzoxazole nitrogen might also coordinate to the palladium, inhibiting its catalytic activity.[4][9]

    • Troubleshooting:

      • Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (argon or nitrogen).

      • Degas the solvent thoroughly before use.

      • Screen different palladium catalysts and ligands. For substrates with coordinating heterocycles, catalysts like Pd(dppf)Cl2 or those with bulky phosphine ligands can be more effective.[10]

  • Potential Cause 2: Inappropriate Base. The choice of base is crucial for the transmetalation step. An unsuitable base may be too weak or have poor solubility in the reaction mixture.

    • Troubleshooting:

      • If using a mild base like K2CO3, consider switching to a stronger base such as Cs2CO3 or K3PO4.

      • Ensure the base is finely powdered to maximize its surface area.

      • For biphasic systems (e.g., dioxane/water), vigorous stirring is essential.

  • Potential Cause 3: Decomposition of Boronic Acid. Boronic acids can undergo protodeboronation (loss of the boronic acid group) or form anhydride trimers (boroxines) upon storage, reducing their reactivity.

    • Troubleshooting:

      • Use fresh, high-quality boronic acid or a more stable boronic ester (e.g., a pinacol ester).

      • Use a slight excess (1.2-1.5 equivalents) of the boronic acid derivative.

Scenario 2: Amide Coupling via the Methyl Ester

The methyl ester at the 7-position can be converted to an amide, typically by first hydrolyzing it to the carboxylic acid followed by an amide coupling reaction, or in some cases, via direct aminolysis.

Amide_Coupling_Workflow

Workflow for Amide Synthesis

Problem: Incomplete Hydrolysis of the Methyl Ester

  • Potential Cause: The ester may be sterically hindered or the reaction conditions may not be harsh enough for complete conversion.

    • Troubleshooting:

      • Increase the reaction temperature and/or time.

      • Use a stronger base for saponification, such as KOH.

      • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Problem: Low Yield in the Amide Coupling Step

  • Potential Cause 1: Inefficient Carboxylic Acid Activation. The formation of the amide bond requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[11]

    • Troubleshooting:

      • Use a reliable coupling reagent such as HATU, HBTU, or EDC in combination with an additive like HOBt or DMAP.

      • Ensure the reaction is performed in an anhydrous aprotic solvent (e.g., DMF, DCM).

      • The order of addition can be critical. Typically, the carboxylic acid is pre-activated with the coupling reagent before the amine is added.

  • Potential Cause 2: Side Reactions. The amine nucleophile may be sterically hindered, or the activated carboxylic acid intermediate may be unstable and decompose before reacting with the amine.

    • Troubleshooting:

      • For hindered amines, longer reaction times or higher temperatures may be necessary.

      • If the activated intermediate is unstable, consider forming an acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with the amine.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (Illustrative Example)

This protocol is a general guideline adapted from procedures for similar bromo-substituted heterocycles.[3][10] Optimization for your specific boronic acid is recommended.

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 eq), the desired boronic acid or pinacol ester (1.2 eq), and a suitable base (e.g., K2CO3, 2.0 eq).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Solvent and Catalyst Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water). Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Bond Formation via Hydrolysis and Coupling

This two-step protocol is a standard method for converting a methyl ester to an amide.[11]

Step A: Hydrolysis of the Methyl Ester

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Saponification: Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Acidification: Cool the mixture in an ice bath and carefully acidify with 1M HCl to a pH of ~3-4.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Step B: Amide Coupling

  • Reaction Setup: Dissolve the carboxylic acid from Step A (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM under an inert atmosphere.

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir for 15-30 minutes at room temperature.

  • Amine Addition: Add the desired amine (1.1 eq) and continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract with an appropriate organic solvent. Purify the crude product by column chromatography or recrystallization.

References

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92.
  • Kakkar, S., et al. (2018).
  • ChemCome. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-7-(trifluoromethyl)-1,3-benzoxazole. Retrieved from [Link]

  • Qureshi, Z., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(41), 29184-29188.
  • Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. RSC Advances, 11(56), 35575-35582.
  • El-Sayed, M. A. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17808.
  • Singh, P., & Kaur, M. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
  • Gryba, R., et al. (2019). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Molecules, 24(12), 2289.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Sharma, V., & Kumar, P. (2018). Benzoxazoles: A Review on their Pharmacological Activities. World Journal of Pharmaceutical Sciences, 6(9), 115-127.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Tron, G. C., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(1), 17-27.
  • Brown, R. S., & Bennet, A. J. (1994). Amide bond cleavage: acceleration due to a 1,3-diaxial interaction with a carboxylic acid. Journal of the American Chemical Society, 116(24), 11043-11044.
  • Lipshutz, B. H., et al. (2016). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 7(6), 3591-3595.

Sources

Technical Support Center: Methyl 5-bromo-1,3-benzoxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers working with Methyl 5-bromo-1,3-benzoxazole-7-carboxylate . It synthesizes chemical principles with practical troubleshooting to address impurity profiles specific to this scaffold.

Executive Summary & Molecule Profile

Target Molecule: this compound CAS: 1221792-83-1 Core Application: Intermediate for drug discovery (kinase inhibitors, fluorescent probes) and agrochemical synthesis.

This guide addresses the critical challenge of purity assurance during the cyclization of the 2-aminophenol precursor. The formation of the benzoxazole ring is sensitive to moisture and steric factors, leading to specific impurity profiles that require targeted intervention.

Synthetic Pathway & Impurity Origins

To control impurities, one must understand their mechanistic origin. The standard synthesis involves the cyclization of Methyl 3-amino-5-bromo-2-hydroxybenzoate using an orthoformate (Trimethyl Orthoformate - TMOF) catalyzed by acid.

Reaction Workflow (DOT Visualization)

G SM Starting Material (Methyl 3-amino-5-bromo-2-hydroxybenzoate) Inter Intermediate (Acyclic Imido Ester) SM->Inter + TMOF / H+ ImpB Impurity B (Transesterification: Ethyl Ester) SM->ImpB if TEOF used Ortho Reagent (Trimethyl Orthoformate) Ortho->Inter Target Target Product (this compound) Inter->Target - MeOH (Cyclization) ImpC Impurity C (Incomplete: N-Formyl) Inter->ImpC Incomplete Cyclization ImpA Impurity A (Hydrolysis: Carboxylic Acid) Target->ImpA + H2O (Hydrolysis)

Figure 1: Reaction pathway highlighting the genesis of critical impurities during benzoxazole formation.

Critical Impurity Profiling

The following table categorizes the most frequent impurities encountered during this synthesis and their root causes.

Impurity TypeChemical IdentitySource / Root CauseDetection (LC-MS/NMR)
Impurity A 5-bromo-1,3-benzoxazole-7-carboxylic acidHydrolysis of the methyl ester. Caused by moisture in reagents or prolonged exposure to aqueous workup conditions.-14 Da shift (loss of CH₂). Broad OH peak in ¹H NMR.
Impurity B Ethyl 5-bromo-1,3-benzoxazole-7-carboxylateTransesterification . Occurs if Triethyl Orthoformate (TEOF) is used instead of Trimethyl Orthoformate (TMOF), or if Ethanol is used as solvent.+14 Da shift. Ethyl quartet/triplet in ¹H NMR.
Impurity C Methyl 5-bromo-3-formamido-2-hydroxybenzoateIncomplete Cyclization . The intermediate N-formyl species fails to close the ring due to insufficient heat or weak acid catalysis.+28 Da vs SM. Distinct amide carbonyl signal (~160-165 ppm).
Impurity D Oligomeric Azo/Azoxy speciesOxidation . Air oxidation of the amino group in the starting material prior to cyclization.High MW peaks. Darkening of reaction mixture.

Troubleshooting Guide (Q&A Format)

Scenario 1: "I am seeing a persistent peak at M-14 in my LC-MS."

Diagnosis: You have significant Hydrolysis (Impurity A) . The methyl ester at position 7 is sterically crowded but electronically activated, making it susceptible to acid-catalyzed hydrolysis if water is present.

Corrective Protocol:

  • Reagent Dryness: Ensure your TMOF is anhydrous. Orthoformates hydrolyze rapidly in moist air.

  • Catalyst Switch: If using aqueous acids (like HCl), switch to p-Toluenesulfonic acid (pTSA) or Pyridinium p-toluenesulfonate (PPTS) in anhydrous conditions.

  • Workup Modification: Avoid strong basic washes (NaOH) which can saponify the ester. Quench the reaction with saturated NaHCO₃ at low temperature (0°C) and extract immediately.

Scenario 2: "The reaction stalls with ~15% unreacted intermediate (Impurity C)."

Diagnosis: Incomplete ring closure. The formation of the benzoxazole ring requires the elimination of methanol. If methanol accumulates, the equilibrium prevents full cyclization.

Corrective Protocol:

  • Dean-Stark Trap: Although TMOF consumes water, the elimination of methanol is the driving force. Use a reaction setup that allows distillation of the methanol/TMOF azeotrope.

  • Temperature: Ensure the reaction temperature is >60°C . Room temperature is often insufficient for the final dehydration step of the intermediate.

  • Acid Load: Increase the acid catalyst (pTSA) load to 5-10 mol%.

Scenario 3: "My product contains an ethyl ester impurity (Impurity B)."

Diagnosis: Transesterification. You likely used Triethyl Orthoformate (TEOF) or Ethanol during the process.

Corrective Protocol:

  • Strict Methanol System: Use Trimethyl Orthoformate (TMOF) exclusively.

  • Solvent Consistency: If a co-solvent is needed, use Methanol or an inert solvent like Toluene or Dioxane. Never use Ethanol, as the acid catalyst will facilitate the exchange of the methoxy group for ethoxy.

Optimized Experimental Protocol

To minimize the impurities listed above, follow this self-validating protocol.

Step-by-Step Methodology:

  • Setup: Charge a dry round-bottom flask with Methyl 3-amino-5-bromo-2-hydroxybenzoate (1.0 equiv) and Trimethyl Orthoformate (TMOF) (5.0 - 10.0 equiv).

    • Note: TMOF acts as both reagent and water scavenger.

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv).

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 3–5 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The fluorescent blue spot of the starting material should disappear, replaced by a lower-polarity UV-active spot (Benzoxazole).

  • Workup (Crucial for Purity):

    • Cool to room temperature.[1][2][3]

    • Concentrate under reduced pressure to remove excess TMOF (do not use high heat).

    • Crystallization: Dissolve the residue in a minimum amount of hot Methanol . Cool slowly to 0°C. The target ester crystallizes out, leaving oxidized impurities and trace acid in the mother liquor.

  • Filtration: Filter the solid and wash with cold Methanol.

Why this works:

  • Excess TMOF drives the equilibrium forward and scavenges moisture, preventing Hydrolysis (Impurity A).

  • Methanol Recrystallization avoids the introduction of foreign alcohols (preventing Impurity B) and effectively purifies the product from oligomers.

References

  • Synthesis of Benzoxazoles via Orthoesters

    • Title: "One-pot synthesis of benzoxazoles
    • Source:Journal of Heterocyclic Chemistry
    • Context: Establishes the standard TMOF/Acid cycliz
    • (General reference for benzoxazole synthesis methodology).

  • Purification of Benzoxazole Esters

    • Title: "Crystal structure of methyl 1,3-benzoxazole-2-carboxyl
    • Source:Acta Crystallographica Section E
    • Context: Discusses crystallization techniques for benzoxazole methyl esters.
  • Impurity Formation in Heterocycles

    • Title: "Common Side Reactions in the Synthesis of Heterocycles"
    • Source:Organic Process Research & Development
    • Context: mechanistic background on hydrolysis and transesterification in ester-functionalized heterocycles.

(Note: Specific literature on the exact "5-bromo-7-carboxylate" derivative is limited; protocols are derived from the validated chemistry of the 1,3-benzoxazole scaffold as supported by the references above.)

Sources

Technical Support Center: Reaction Kinetics of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for "Methyl 5-bromo-1,3-benzoxazole-7-carboxylate." This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. While specific kinetic data for this exact molecule is not extensively published, this document leverages established principles from the broader field of benzoxazole chemistry and cross-coupling reactions to provide robust troubleshooting advice and experimental guidance. Our goal is to empower you to anticipate and resolve challenges, ensuring the efficiency and reproducibility of your synthetic endeavors.

This compound is a key intermediate in the synthesis of various pharmaceutical agents and advanced materials.[1] Its bifunctional nature, featuring a reactive bromo-substituent ideal for cross-coupling reactions and a methyl ester group that can be hydrolyzed or otherwise modified, makes it a valuable component in medicinal chemistry.[2][3][4]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: I'm experiencing very low or no yield in my cross-coupling reaction (e.g., Suzuki-Miyaura). What are the likely causes and how can I fix it?

Answer: This is a frequent challenge in cross-coupling reactions. The issue can typically be traced back to one of several key areas: the catalyst system, the reaction conditions, or the reagents themselves. Let's break down the possibilities.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction.[5]

    • Oxidative Addition Failure: The first step of the catalytic cycle, oxidative addition of the palladium to the C-Br bond, can be sluggish. This is especially true for electron-rich aromatic systems.[6] Consider using ligands that promote this step, such as bulky, electron-rich phosphines (e.g., Buchwald ligands).[6]

    • Catalyst Decomposition: The catalyst may be degrading before the reaction is complete. Ensure you are using a sufficiently stable palladium source and that your reaction is properly degassed to remove oxygen, which can deactivate the catalyst.

  • Base and Solvent Issues:

    • Inappropriate Base: The choice of base is critical. For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective. If your starting material is base-sensitive (e.g., risk of ester hydrolysis), a milder base like K₂CO₃ or even KF might be necessary.[7]

    • Water Content: Anhydrous couplings with bases like K₃PO₄ often require a small amount of water to function effectively.[6] Conversely, too much water can promote unwanted side reactions, such as deborylation of your boronic acid partner.[7]

  • Reagent Quality:

    • Boronic Acid Decomposition: Boronic acids can dehydrate to form boroxines or undergo protodeborylation, especially if the reaction mixture is too acidic or heated for prolonged periods.[7] Use fresh, high-quality boronic acid or ester.

    • Starting Material Purity: Impurities in your this compound can interfere with the catalyst. Ensure its purity before starting the reaction.

Question 2: My reaction starts but then stalls, never reaching full conversion. What's happening?

Answer: A stalled reaction suggests that one of the components is being consumed or deactivated over time.

  • Insufficient Temperature or Mixing: Some cross-coupling reactions have a significant activation energy. You may need to gently increase the temperature.[8] Also, ensure the reaction mixture is being stirred efficiently, especially if the base is not fully soluble.

  • Catalyst Loading: While it's tempting to use minimal catalyst, a low loading might not be sufficient to drive the reaction to completion, especially if slow catalyst deactivation is occurring. A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome this.

  • Inhibitory Species: If your starting materials or solvent contain impurities (e.g., sulfur compounds, other halides), they can act as catalyst poisons.

Question 3: I'm seeing significant side product formation, particularly hydrolysis of the methyl ester. How can I prevent this?

Answer: The formation of the corresponding carboxylic acid is a common side reaction, especially under basic conditions.[7]

  • Choice of Base: This is the most critical factor. Strong bases like NaOH or KOH will rapidly hydrolyze the ester. Using weaker inorganic bases such as K₂CO₃ or an organic base like triethylamine (TEA) can minimize this.[9] For particularly sensitive substrates, using KF as the base can be an effective strategy to prevent ester cleavage.[7]

  • Reaction Temperature and Time: Hydrolysis is often accelerated at higher temperatures.[10] Try running your reaction at the lowest effective temperature and monitor it closely by TLC or HPLC to avoid unnecessarily long reaction times.

  • Solvent System: While aqueous co-solvents are common in Suzuki reactions, they can promote hydrolysis.[7][11] Minimizing the water content or using anhydrous polar aprotic solvents like DMF or dioxane can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A: The molecule has two main sites for chemical modification:

  • The C5-Bromo group: This is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.[12]

  • The C7-Methyl Ester: This group can be hydrolyzed (saponified) to the corresponding carboxylic acid, which can then be used for amide bond formation or other transformations.[9][13]

Caption: Key reactive sites on the target molecule.

Q2: How can I effectively monitor the kinetics of my reaction?

A: Real-time or periodic monitoring is crucial for understanding reaction kinetics and for process optimization.[14][15]

  • Thin Layer Chromatography (TLC): This is a quick and easy qualitative method to observe the consumption of starting materials and the appearance of the product.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative technique. By taking aliquots from the reaction at specific time points, quenching them, and analyzing them by HPLC, you can accurately determine the concentration of reactants and products over time. This data allows for the calculation of reaction rates.

  • In-situ Spectroscopy: Techniques like Flow NMR or FTIR spectroscopy can provide real-time quantitative data on reaction species without the need for sampling, offering a highly detailed view of the reaction mechanism and kinetics.[14][15]

Q3: What are the best practices for purifying the final product?

A: The purification strategy depends on the properties of your product and the impurities present.

  • Silica Gel Chromatography: This is the most common method for purifying benzoxazole derivatives, effectively separating the product from unreacted starting materials and most side products.[16]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[16][17] A common procedure involves dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly, sometimes with the addition of an anti-solvent.[16]

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the coupling of an arylboronic acid with this compound. Optimization will be required for specific substrates.

  • Reagent Preparation:

    • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.

  • Reaction Setup:

    • Seal the vessel and thoroughly degas the mixture by subjecting it to 3-5 cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

    • Add the degassed solvent (e.g., a mixture of Dioxane/Water or Toluene/Water) via syringe.

  • Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or HPLC.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography.[16]

Suzuki_Coupling_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Purification Workup & Purification Reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base - Catalyst Degas Degas System (Vacuum/Inert Gas) Reagents->Degas Solvent Add Degassed Solvent Degas->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Progress (TLC/HPLC) Heat->Monitor Workup Aqueous Workup (Extraction) Monitor->Workup Reaction Complete Dry Dry & Concentrate Workup->Dry Purify Column Chromatography Dry->Purify

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Saponification of the Methyl Ester

This protocol describes the hydrolysis of the methyl ester to the carboxylic acid.

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in a suitable solvent mixture, such as THF/Methanol/Water.

    • Add an aqueous solution of a base, typically Lithium Hydroxide (LiOH, 1.5-2.0 eq).

  • Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the disappearance of the starting material by TLC. These reactions are often complete within a few hours.

  • Workup and Isolation:

    • Once the reaction is complete, remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether or DCM) to remove any unreacted starting material.

    • Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. The carboxylic acid product should precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Summary

While kinetic data is scarce, the following table summarizes common conditions for analogous benzoxazole syntheses, which can serve as a starting point for optimization.[18]

ParameterCommon Conditions & ReagentsPotential Issues
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Buchwald LigandsDeactivation by O₂, impurities
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFEster hydrolysis, insolubility
Solvent Dioxane, Toluene, DMF, THF (often with H₂O)Side reactions, reagent insolubility
Temperature 60 - 110 °CSide product formation, decomposition
Reaction Time 2 - 24 hoursIncomplete conversion, degradation
Troubleshooting Decision Tree

Troubleshooting_Yield cluster_No_Reaction No Reaction cluster_Stalled_Reaction Stalled Reaction Start Low or No Yield Check_TLC Any Product Spot on TLC? Start->Check_TLC Check_Catalyst Is Catalyst Active? (Try new bottle/ligand) Check_TLC->Check_Catalyst No Increase_Cat Increase Catalyst Loading Check_TLC->Increase_Cat Yes (Trace) Check_Temp Is Temperature Sufficient? (Increase temp) Check_Catalyst->Check_Temp Check_Reagents Are Reagents Pure? (Recrystallize SM) Check_Temp->Check_Reagents Check_Base Is Base Appropriate? (Check solubility & strength) Increase_Cat->Check_Base Degas_Again Degas System Thoroughly Check_Base->Degas_Again

Caption: A decision-making flowchart for troubleshooting low product yield.

References
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Soni, S., et al. (2023).
  • Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Various Authors. Benzoxazole synthesis. Organic Chemistry Portal.
  • Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxyl
  • 5-Bromo-1,3-benzoxazole. Sigma-Aldrich.
  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. (2021).
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
  • Hydrolysis of Simple Aromatic Esters and Carbonates.
  • 5-Bromo-1,3-benzoxazole. Chem-Impex.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing.
  • Process for the purification of substituted benzoxazole compounds.
  • Methyl 5-bromo-1,3-benzoxazole-7-carboxyl
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society.
  • Technical Support Center: Synthesis of Substituted Benzoxazoles. BenchChem.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Magritek.
  • Synthesis route to methyl-1,3-benzoxazole-2-carboxylate.
  • Reactivity of benzoxazoles and comparison with. Wiley Online Library.
  • How can I solve my problem with Suzuki coupling?
  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. (2020). PubMed Central.
  • 3-Bromo-2-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-1,3-benzothiazolo[3,2-a]imidazole. Acta Crystallographica Section E.
  • Methyl Esters. Organic Chemistry Portal.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Hydrolysis of methyl esters and alkylation to phenacyl esters.
  • 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. (2011). Acta Crystallographica Section E.
  • Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (2021). Acta Crystallographica Section E.
  • 5-Bromo-3-ethylsulfinyl-7-methyl-2-(4-methylphenyl)-1-benzofuran. Acta Crystallographica Section E.
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI.

Sources

Technical Support Center: Solvent Selection for Methyl 5-bromo-1,3-benzoxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 5-bromo-1,3-benzoxazole-7-carboxylate . This document is designed for researchers, chemists, and drug development professionals to provide expert guidance and troubleshooting advice for solvent selection in various experimental contexts. We understand that choosing the correct solvent is paramount for achieving reproducible and successful outcomes, from reaction setup to final purification. This guide synthesizes established chemical principles with practical, field-proven insights to streamline your workflow.

Section 1: Compound Profile & Essential Safety

Before beginning any experiment, a thorough understanding of your reagent's properties and safety requirements is critical.

FAQ: What are the fundamental chemical and safety properties of this compound?

This compound is a substituted benzoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its key properties and safety classifications are summarized below.

Table 1: Chemical Properties & Identifiers

Property Value Source
CAS Number 1221792-83-1 [3]
Molecular Formula C₉H₆BrNO₃ [4]
Molecular Weight 272.05 g/mol [4]
Appearance Typically a white to yellow solid [1]

| Purity | ≥ 98% (commonly) |[1] |

Table 2: Hazard Identification and Safety Precautions

Hazard Class Statement Precautionary Measures Source
Acute Toxicity H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. P261: Avoid breathing dust/fumes.P271: Use only in a well-ventilated area.P280: Wear protective gloves/clothing/eye protection. [3]

| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3] |

Expert Insight: The hazard profile necessitates handling this compound within a fume hood while wearing standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

Section 2: Stock Solutions & General Solubility

Preparing a stable, concentrated stock solution is often the first step in any experimental workflow. The choice of solvent here is crucial for ensuring complete dissolution and long-term stability.

FAQ: What is the best solvent for preparing a high-concentration stock solution?

For creating stock solutions intended for biological screening or reaction aliquoting, Dimethyl Sulfoxide (DMSO) is the industry-standard and highly recommended solvent.

  • Causality: DMSO is a highly polar aprotic solvent, making it an excellent choice for dissolving a wide range of complex organic molecules that have poor solubility in water or alcohols. Its aprotic nature is also advantageous as it will not react with the ester functional group in the target molecule. While no specific solubility data for this compound is published, data for the related compound 5-Bromo-1,3-benzodioxole shows high solubility in DMSO (e.g., 100 mg/mL).[5] This strongly suggests DMSO will be an effective solvent.

Troubleshooting Guide: My compound is not fully dissolving.

If you encounter solubility issues, even in DMSO, follow this workflow.

Caption: Troubleshooting workflow for dissolving the compound.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Tare a clean, dry amber glass vial on an analytical balance.

  • Weighing: Carefully weigh out 2.72 mg of this compound into the vial.

  • Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the vial using a calibrated micropipette.

  • Mixing: Cap the vial securely and vortex for 30-60 seconds. If solids remain, follow the troubleshooting steps above (gentle warming or sonication).

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture. For best results, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Section 3: Solvent Selection for Chemical Applications

The optimal solvent is entirely dependent on the specific application. The following section provides guidance for common laboratory procedures.

A. Reaction Media
FAQ: How do I select an appropriate solvent for a chemical reaction?

The choice of a reaction solvent depends on several factors: the mechanism of the reaction, the required temperature, and the solubility of all starting materials.

  • Expert Insight (Causality):

    • Polar Aprotic Solvents: For nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), polar aprotic solvents are generally preferred. They can dissolve the polar starting materials and intermediates without interfering with the reaction mechanism. Good starting points include N,N-Dimethylformamide (DMF) , Acetonitrile (ACN) , Tetrahydrofuran (THF) , or 1,4-Dioxane . DMSO can also be used as a reaction solvent, particularly for reactions requiring higher temperatures.[6]

    • Protic Solvents: If the reaction involves chemistry that is compatible with protic solvents (e.g., certain types of condensations), Ethanol can be an excellent choice due to its lower cost, lower toxicity, and ease of removal.[7] However, be mindful that the methyl ester group could be susceptible to transesterification if basic or acidic catalysts are used at elevated temperatures.

    • Non-Polar Solvents: For reactions involving less polar reagents, or to control reactivity, solvents like Toluene or Dichloromethane (DCM) may be suitable.

Caption: Logical workflow for selecting a reaction solvent.

B. Purification by Recrystallization
FAQ: My reaction is complete. How do I purify the product by recrystallization?

Recrystallization is an effective technique for purifying solid compounds. The ideal solvent (or solvent system) is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.

  • Expert Insight (Causality):

    • Single Solvent Systems: Based on protocols for similar benzoxazole derivatives, Ethanol is an excellent first choice for screening.[7][8] The product is often precipitated from a reaction mixture by adding water, filtered, and then recrystallized from hot ethanol.

    • Two-Solvent Systems: If a single solvent is not effective, a two-solvent system is recommended. Common pairs include Ethyl Acetate/Hexane or DCM/Hexane . In this method, the crude product is dissolved in a minimum amount of the "good" solvent (in which it is highly soluble, e.g., Ethyl Acetate) at an elevated temperature. The "poor" solvent (in which it is insoluble, e.g., Hexane) is then added dropwise until persistent turbidity is observed. The solution is then allowed to cool slowly to induce crystallization.

Protocol 2: General Procedure for Recrystallization Solvent Screening
  • Place approximately 10-20 mg of crude material into a small test tube.

  • Add the chosen solvent (e.g., ethanol) dropwise at room temperature until a slurry is formed. Observe for any significant dissolution.

  • Heat the mixture gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves completely.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • An ideal solvent will result in the formation of well-defined crystals upon cooling, indicating a significant difference in solubility with temperature.

C. Purification by Column Chromatography
FAQ: What is a good starting mobile phase for silica gel chromatography?

For moderately polar compounds like this benzoxazole ester, a mixture of a non-polar and a polar solvent is standard.

  • Expert Insight (Causality): The stationary phase (silica gel) is highly polar. The mobile phase must compete for the compound. A common and effective starting point is an Ethyl Acetate (EtOAc) / Hexane (or Heptane) gradient. Start with a low polarity mixture (e.g., 5-10% EtOAc in Hexane) and gradually increase the proportion of EtOAc. The progress can be monitored by Thin Layer Chromatography (TLC) using the same solvent system.[9][10]

References

  • ResearchGate. (n.d.). Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from [Link]

  • JETIR. (n.d.). GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION. Retrieved from [Link]

  • MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-5-(bromomethyl)-2-methyl-1,3-benzoxazole. Retrieved from [Link]

  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • ResearchGate. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives. Retrieved from [Link]

  • PubMed. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Retrieved from [Link]

  • CORE. (n.d.). Studies in the Synthesis of Benzoxazole Compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • Taylor & Francis. (2024). Synthesis, structure and mesogenic properties of benzoxazole derivatives. Retrieved from [Link]

  • Boron Molecular. (n.d.). Buy 5-Bromo-1,3-benzoxazole. Retrieved from [Link]

  • ResearchGate. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the identification of novel scaffolds with potent and selective anticancer activity is paramount. The benzoxazole core is a privileged heterocyclic motif known to impart a wide range of biological activities, including anticancer properties.[1] This guide provides an in-depth, objective comparison of a novel benzoxazole derivative, Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (hereafter referred to as MBX-7), with established chemotherapeutic agents.

Initial searches for the biological activity of MBX-7 did not yield extensive public data, identifying it primarily as a research chemical.[2] However, the benzoxazole scaffold is present in numerous compounds investigated for their anticancer effects, with mechanisms often linked to the inhibition of critical enzymes in cell proliferation, such as topoisomerases.[3][4][5] This guide, therefore, proceeds with the scientifically-grounded hypothesis that MBX-7 may exert its anticancer effects through the inhibition of topoisomerase II, a validated target in cancer therapy.

This guide will compare the in vitro performance of MBX-7 against two well-characterized topoisomerase II inhibitors, Doxorubicin and Etoposide, across a panel of human cancer cell lines. The objective is to provide a comprehensive framework for evaluating the potential of this novel compound and to offer insights into the experimental design required for such a comparative study.

Comparative Framework: Rationale and Selection of Comparators and Cell Lines

A robust comparison necessitates the selection of appropriate benchmarks and model systems. The choice of comparators and cell lines is critical for a meaningful evaluation of MBX-7's potential.

Comparator Compounds:

  • Doxorubicin: A widely used anthracycline antibiotic in chemotherapy, Doxorubicin functions through multiple mechanisms, including DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage and apoptosis.[6][][8][9][10]

  • Etoposide: A semisynthetic derivative of podophyllotoxin, Etoposide is a non-intercalating topoisomerase II inhibitor that stabilizes the enzyme-DNA complex, resulting in DNA strand breaks.

Cell Line Panel:

A diverse panel of cancer cell lines was selected to assess the breadth of MBX-7's activity and to identify potential sensitivities based on tumor type and genetic background.

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line that is a workhorse in breast cancer research.[11][12][13][14]

  • MDA-MB-231 (Human Breast Adenocarcinoma): A triple-negative breast cancer (TNBC) cell line, known for its aggressive and invasive phenotype.[15][16][17][18][19]

  • A549 (Human Lung Carcinoma): A commonly used model for non-small cell lung cancer.[20][21][22][23][24]

  • HL-60 (Human Promyelocytic Leukemia): A suspension cell line used as a model for acute myeloid leukemia.

Experimental Workflow for Comparative Analysis

The following diagram illustrates the comprehensive workflow designed to evaluate and compare the anticancer properties of MBX-7.

G cluster_0 Compound Preparation & Cell Culture cluster_1 Primary Screening: Cytotoxicity cluster_2 Mechanistic Assays cluster_3 Data Analysis & Interpretation Compound_Prep Compound Stock Preparation (MBX-7, Doxorubicin, Etoposide) MTT_Assay MTT Cell Viability Assay (Determine IC50 values) Compound_Prep->MTT_Assay Cell_Culture Cell Line Maintenance (MCF-7, MDA-MB-231, A549, HL-60) Cell_Culture->MTT_Assay Apoptosis_Assay Annexin V/PI Apoptosis Assay MTT_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis MTT_Assay->Cell_Cycle_Analysis Topo_Assay Topoisomerase II Activity Assay MTT_Assay->Topo_Assay Data_Analysis Comparative Data Analysis (IC50, Apoptosis %, Cell Cycle Arrest) Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Topo_Assay->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Caption: A schematic of the experimental workflow for the comparative analysis of MBX-7.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments in this comparative guide.

MTT Cell Viability Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[25][26][27]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of MBX-7, Doxorubicin, and Etoposide for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[28][29][30]

Protocol:

  • Cell Treatment: Treat cells with each compound at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis

This assay uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.[31][32][33][34][35]

Protocol:

  • Cell Treatment: Treat cells with each compound at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Comparative Performance Data

The following tables summarize the hypothetical experimental data comparing MBX-7 with Doxorubicin and Etoposide.

Table 1: IC50 Values (µM) of MBX-7 and Comparator Drugs in Different Cancer Cell Lines

Cell LineMBX-7DoxorubicinEtoposide
MCF-72.50.85.2
MDA-MB-2311.81.28.9
A5493.11.510.5
HL-600.90.52.1

Table 2: Percentage of Apoptotic Cells (Annexin V Positive) After 48h Treatment

Cell LineVehicle ControlMBX-7 (at IC50)Doxorubicin (at IC50)Etoposide (at IC50)
MCF-74.2%45.8%55.2%48.9%
MDA-MB-2315.1%52.3%61.7%55.4%
A5493.8%41.5%50.1%44.6%
HL-606.5%65.2%72.8%68.3%

Table 3: Cell Cycle Distribution (%) After 24h Treatment in MDA-MB-231 Cells

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle Control65.2%20.1%14.7%
MBX-7 (at IC50)25.8%15.3%58.9%
Doxorubicin (at IC50)22.4%12.8%64.8%
Etoposide (at IC50)28.1%18.5%53.4%

Interpretation of Results and Mechanistic Insights

The hypothetical data suggests that MBX-7 exhibits potent cytotoxic activity across all tested cell lines, with IC50 values in the low micromolar range. Notably, its potency appears to be more pronounced in the highly aggressive triple-negative breast cancer cell line, MDA-MB-231, and the leukemia cell line, HL-60.

The apoptosis assay data corroborates the cytotoxicity findings, demonstrating that MBX-7 induces a significant level of apoptosis, comparable to that of Etoposide and slightly less than Doxorubicin at their respective IC50 concentrations. This indicates that the observed cell death is primarily mediated through a programmed apoptotic pathway.

The cell cycle analysis in MDA-MB-231 cells provides a crucial mechanistic insight. Treatment with MBX-7 led to a substantial accumulation of cells in the G2/M phase of the cell cycle. This cell cycle arrest is a hallmark of topoisomerase II inhibitors, which prevent the decatenation of newly replicated DNA, thereby halting cell division at the G2/M checkpoint. This observation strongly supports the initial hypothesis that MBX-7 functions as a topoisomerase II inhibitor.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for MBX-7 as a topoisomerase II inhibitor.

G MBX7 MBX-7 TopoII Topoisomerase II MBX7->TopoII Inhibits DNA DNA Replication TopoII->DNA Relieves Torsional Strain DNA_Breaks DNA Double-Strand Breaks TopoII->DNA_Breaks Stabilizes Cleavage Complex G2M_Arrest G2/M Cell Cycle Arrest DNA_Breaks->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action for MBX-7 as a topoisomerase II inhibitor.

Conclusion and Future Directions

This comparative guide presents a comprehensive evaluation of this compound (MBX-7) as a potential novel anticancer agent. Based on the presented hypothetical data, MBX-7 demonstrates promising cytotoxic and pro-apoptotic activity across a range of cancer cell lines. The induction of G2/M phase cell cycle arrest strongly suggests that its mechanism of action involves the inhibition of topoisomerase II.

While MBX-7's potency is slightly lower than that of Doxorubicin, it is comparable to or greater than Etoposide in the tested cell lines. The favorable activity profile, particularly in aggressive cancer models like MDA-MB-231, warrants further investigation.

Future studies should focus on:

  • Direct enzymatic assays: To confirm the direct inhibition of topoisomerase II by MBX-7.

  • In vivo studies: To evaluate the efficacy and safety of MBX-7 in preclinical animal models of cancer.

  • Structure-activity relationship (SAR) studies: To optimize the benzoxazole scaffold for improved potency and selectivity.

  • Off-target profiling: To assess the broader pharmacological profile of MBX-7.

References

  • Doxorubicin - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfZnIe76lyTbQz8yjrIbq4wB6RB2IjlWi2VWHFwQQ6Li60IMevfj7eFj6wGHVG7-MZFO-L873hSe2Pmy8n7yQ_07SSwa4HFHy_1Og81wRhJYGpMNpk0yedjnh_QgeTKkLp8ZQ=]
  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines - Medicine Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTyKiOHBPwfF5U8AkFFkayBEhe0gYeZWgG4mGBybyFRl2ER3uJGoGLiX3PAR6scdYb0bjD6fTUAuv4NEn5FOJe_c_ThwKR0dgv4d_ESeGesHZgwTIP3WVom7lY0d88syvr_wrgaa8=]
  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwj2Zk8wLv5Nocznm0ZiQ6LNt3Q9AaqfWc43U59BbLDJpT7urpjGob6TOQxUMyZdXYBnfNZRRD2-SHBmIhJgnCJfPbXslzpxX_ER9o6pV50FHvdFO7DI1ALuOlpmdg7T1S3PkGGIjUPQ6TmVB0VhU1GxHuJGs8bqW1wBZ65VZbzUy4d8IA69KVXNqSoS7t_wt3UAsWRHBzY3HayGp1KeBi1Cb_9xAGE8JTPm6FhFqo2zv9eQ==]
  • How does Doxorubicin ('Red Devil') Cancer Treatment Work? - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGusQYz9qsilfrK7vF6jDqD1byeoCPpeiphMZd2TJDXd7mwWHzTVXo7VWG7p2hG2gkltyIM4-x2JqxF8vTnYVvlBAstiw1oSzvfCXXdonuk4ps1-qpr4ar2UnCXQOl6qOKnpwxP7g==]
  • MCF cell lines that transformed breast cancer research - Karmanos Cancer Institute. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHStGHruwPzO1c_7N3pSJspB6-iLHZ1FLLIahut1wnUdWomEGF144zlZOSSHfuUACQXT7Hwnd9ZeC70W5h0FLwnTfUwRkvkaHUIu0R5Oi5HGSJfXjXdX3MGvEVz5Vm0HlSakD7ia8sWoKxk]
  • MDA-MB-231 Cell Line - Creative Biogene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2kIjHaIVdIOT5WVu9FCwctGmjqW_nVuMwEFLr_l0W_CU0B5Gff0To9kHyc6iiHJ3PKAInVgLzqgKJqLw2fCYI7LePbWnnwWMDjZwCm28bSmGhKJgBSQBoGhmSCrGyvGAZO417dwOf631Iv2FfW8uycjpOY0iivAQ3qoqh]
  • Cell line profile: MCF7 - Culture Collections. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaCW6_ZbyH1LDW3KaR_47o_7KXcATCJA1CcDHK1yFbRjb8Y4KUSN0i9kp04prGrom6uEmXb-ln_uZhMT8SRTbV63FVm6ZvYVMQulYSv0crh8fsYd3huLdOnh0zCGWlagWziSaiDrZQx3NG92EECMEcziuqTzm8v8RkcpQ1mGE3K5zvyuZHYUHslOcAJLzOSDHFgTBbKQ==]
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSgelR7xDcdAkAPJGGNknXpVTKxDRE2Btsgu75Fi7KN_1EjaDk8uIuoNTeaPx3p5p9iUAeutSSXuPGCg-Bu9eLYO5YtwIiOQb1Xx0PMb9qKJ3Sb8tVZ_-UyP1rkQQCA9BkP9I=]
  • This compound - Apollo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7pkLMJlhmSsBC_CgdJ-cQ9EdHpY4bdHg45ALt8wREmHAvhRTYCuYatao1jJbCWxCB6c9VQT8G7kdsDv9W3Pom-OYY6A7Zby7eH3tr65C8JKZcgwatBdzr_upo7OFgeDVHO9d8jfbWeRay6C2sP4Uao7440G6kDE-VcWzjAs2A-DTEVnLRTc2I7x65LXVcC4uw8A==]
  • A549 - CCL-185 - ATCC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSrEguEAlGcqYrAKlHGPHtVJ5ZV4hnVY6Q5dRJMGblb8KHXGI25Ueg2r1K4-YqdgVMLz42gnmKWgTt8zTBKmrQrPZl2xQSOP8zjanyg9n3E1JP2-h3-uf-7cKyqV0a_g==]
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrUGmX-Px21LCx4_F8f-2flfhmlqYsAkjB80pLmPMxQF4KLLwWTM0furIk_4sWGgPNoHBuomkBgyiGuB0gow2YEMHnAd7rQmpfDECcVW-kYg2ORh3tQEgOF77eo8J7xJTKbD-_HelwvX8EOKFY83360te9FtqqJWbY_3xf1o9B6JXnA6N7juZfJ5sO13bH-qK9kl5qMsN7m4efgjBAmuCGMA==]
  • MTT assay protocol | Abcam. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDbcK7BanU-zQplZKSU8UhR-5LPfFeqJ-ZfFBQSuA5r1NH0cZ4eDsjN2oTc1MzKh36_OM_39rm5zLBLvcm3Q9eoobmCFJp1PmzCbFrXSiEvM-8Jc6-XywunLD8zDJI3z3gMFdGF67qymBuAqYPKAY52NNW555B5oFhJaDPFw==]
  • Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVqd1k6hEjktKInNBQ8Zx6Kwd_LyM56dAGjNhapt4adCitImsiNb1cULdtLMoBxoYaYWx0ZsVZkWkrmzaEpjZr4lJGeCe4bSqZ05510aqXzUioVsp2irgaMcIB9ZjI6QzynwIWJGMWBotApdihcvyGJb_vi9Sh3hS7gnuGDJ9Yf0lwBpkgkPTQ9Bb4x2gVqbWaU5SI8UuZJyWwMB-O26ThceCumTnGlZkJyXlDb7yyEHgF0xvl-JOI0NFmAWyKYIIFC1c2HWaLEOk=]
  • Cell line profile: MDA-MB-231 - Culture Collections. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1AQi5EXjxP_Gn_NGBZkJmvHGqNzWCE1LlfRiPS7SFtkb9AVxZbb5dty2HqbM7rFRXaZs-3_vzCUeZ4qe-tOAFZXxPivMunmsEMM5F640a8DdV5dx0pLsKswkL4qHpsRtRseOrh_yywUyUU_uz5-oXCF6f6RcCCJdMfHoIxSdjcjG-Ha0kgTVX4siaBHNkgb9p42N9YGbvSuMy1w==]
  • Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide (Pub.No. MAN0002109 A.0) - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlXKB50ecyfjfVpJUpFNlIO4EbF6knPj7RFHulVulW-8pTwJqrvJH7PpLqiZj9ouOsCQroz-l967eMD73qKn3LM9L8B2RJiVVBrjcC6BWdEDcwTnNgt95dRttgfYPCx11pVSlG-MDctxwEX0qwe-AcVD-k9eVLc3Nr2F4LLRsQ]
  • Doxorubicin pathways: pharmacodynamics and adverse effects - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgFThkpLEMu_D8e-R5ln0vr9wzE-D_Atc7aPMnrOl655DxFbTk4vSAaIBDCouxma6Jroyb3IScJygWrzhiFHceSKP810hB1eHhShF1t8fdOZHl5mc2e4PcmCHSEiLa0I4Rs2N7GHuymj6iCA==]
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0fbevTYki212DU9xT1_YrynkTXU71QBxRSP8tzmlPmalahxqx2KcicB_xm79AuEUfcgGjmfoqH83rh0VLJvQLqjy72aWIybjzaQz9_TgnHHb3vrmFWkZWqmMceXSZms3_pgUpA_OpDk7trA==]
  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiXXq-0JjyBATV5Rcz9kRQ5nD72YAV1TLyKlBwGzGprSAlOIpJnxFeBo5RLfmHumSw1NHH1oQBhrKsMu87q6ePcy88DFx1e0Ds56FZ57oC1vfrqMGhCA5SYA4IPKnD9O8-ukhrcwVZ2C-rM9gctg2jbSuekN6OvR2mUXX8ZEoSNgp1gngh8eTqNayQorqHnelYOUtIRUO3lMiJBGrODIHtYD7mrQeAAIQvAjRaxBQoYSp9_H20CE195BN9f3JAXBUn9Hj5]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpXArVK1anGOhAW9_dRdWIAbMAVtpXH9nI3_Xwf8wDwxbguqt4SDAEGIyonNgpQzEyjSQwj-NBwH_C2W41YWDmcSw3NE7SBV4Y_AcMOZSFfL06N9LRQwqgF1sVYBC0_XsiFN-udSs5TlQIgw==]
  • MDA-MB-231 - HTB-26 - ATCC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcQXdjK74Rrds4ifli0a6J6yFW6WOj9soE39A3SPyHuALUoQuu1-sPL3ucspGAWipa8Jqotq39OM3aavJqpgRtfrawu8btAelb9dRqirA_7H5X7J7x3B1ksk0RZhRH]
  • Characterization of the A549 cell line as a type II pulmonary epithelial cell model for drug metabolism - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_lRYGJr6CJ1zz0vRlWz43clMMiR4ubsv43Yep1jfEb9fNS-Zgy3FuWdzdagZboASB82h-g9XXan9dRPMwu_dtH6eslwFO1oGBjoYSBfwbOVsBt3Casrhlwv7xgTkJ-JycYw==]
  • Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites | Bentham Science Publishers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4OcAuTN5rF_Kf9D4PCmJAEIsB4FySLXpi5zb4dpdRWFTlWWRidlaf9faT0Cxp-ZAUdiU6aaXy7JoUyxxVmpD4BfVmB1WrMArfQq2b4KhLXDG0qCF86zFOhMDVBpZWfeE6Kf4PWFkoVSoL9t7_nErdFCOvgC8OdjZAzIbDRSLx17QjRLqqjImHznOD]
  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLLgSSqy2GY8Tnu82GXz1zqqEIaeP2Q8dr7LxDe2Nyc-5IstQzHo59CnpH_x-iyQzXuT3XNWKMHjLj77OTJ0R3S9w16Es5KifiRdGrmqPHvhrIRwSwBBOL_Tj6S-0l3IgWhxu1Z8bL]
  • MTT Cell Proliferation Assay - ATCC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYwAOM94xoAq22QqMorhlI6sw2_qEadziLiQpI5VlMbyiCkiXkodDivsHLWkfRvhxmVKxK4dX5b4-WrVFofhCbpB98e6o-TduMraebgWkSUBjDO7jWu-3xSs5WlwDQVjkWUp7fxovzAMAhSkQQdk594A1NH149-qCLENi7Hotn4_iwl9q9L8DL8xmrtIQqJVfyvb1M5EEafApM8W2Qge3YDyNcziv396JkaUqTsXaZ8p6htbNMygqP9h06FvcuBsZB86N7SDNhIO4DOXw1Lnl4fWDbiUn6sStrEBVqF_mcOck=]
  • Cell Cycle Analysis. [URL: https://vertexaisearch.cloud.google.
  • Cellosaurus cell line MDA-MB-231 (CVCL_0062). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHowYTuvbCe2QBLtdci2YRopaDSKv3L6PdXTjGfln-W_iYpKHXWK3ESd7h-Sepj1BPei_p9FBEztKac3avDeu2EMbqas3OpCIWVgcdjhZwmxQcrqYYkyhMOGL3cPuuEQA==]
  • Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMzHpyfpU52g0mMCUgrC7ScVR2fk23tD7383OWXs-oDJ7mayBK9JcHv39yuY7haMrBN67ahYc9P2EoyOFmEOeV4SK8mYMWWANIS3LmW-BsivubbcKhJm4qKN00VncHn1sA3TLslgOn9p-eB0UnO8uc7KFiGvotyPuCX4OxjKaUt2D88wOjjfvX2rpMEs0zl1W_LcmDcl-JOukT8hXMg9vn0z5zpbptDX554z3oQBkdAb_h49wskrtDwL5Te9yhsKHApRCh_ruMk0Xpm2Vi4DRGcA==]
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0R46aLT8-y-da9bSS-Cj6PWGuPet0wuqF2zLnw8_5oz6SShzB47vGRb4FQR0Pip1e77v4Vrxi9kSfFuO4EtV13w2mj7mUM-e87Q3ZXepaeq7rxm-XNp8wCAk4VJe_xy2Wah5tKrzIucmO2MH_osYa6KqhziZ2s4wAzBo3p5XXaoy-gRK_tVRWgt53THX7bgyalkwHeEE0cjcF]
  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIFG1OeMkCOWweaCFzXqEP-cE1D-LkoeGR5FUH2StNGmwBszPBh7wLp8HQw5ZZawU5Gv415zkM3yq58Izr7qig-lISr-WdwZ4fZ_c2ICntCZKBcmhUMiJKTX6hF05MMSsrFrdtAUgEu60_G-vExK0lvT57eRyJr892IieMkY0J4-DEKQyV4BmuN_yVXQvshK0dDWR6vDnASjjubRWcqQYEfSRV4dWsEjDVRbXbYFs2-K3XlCYJ2GMrMRkvq7Y=]
  • Cell Cycle Analysis By Flow Cytometry - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgpHDj8kye0Z-hOQ8b6kAJE3ZIgwUZ7cose9C1kRQPK8HH8O8hYVSI56T7J4VwQsQpu-liwsiRqG6E1AtZadlAyhw7LSQw4r2cDOCR3tWgLUyV_JpUTXJaH_ylIx9Fyfejy7UPFg==]
  • A549 cell - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRvFOqvxcS8e3CrJOafp3s5snSQ3bH_Tf33DVQWmqngJ58ba6xu_SroyQSyFBvkY7xRgVnnQ2pvABSzpnAXmrM4Z4TxBdJiWtZGShxdLvCYssk-RzzEr_as9b0l36Xx7uv]
  • Annexin V staining assay protocol for apoptosis - Abcam. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqAg82gdQpMX3x0OrQTlXFEINxQT1lmaiuK7I3FZBlYAUin-2GMzhfHjaz2D5F2g3TBkox1UUZp_nyxZU3j2OYD5yq38Q4JUPcwmQV7PJi_1YlH29KJb5dCW5IXXTP2895aQd1Q7RprbVC21yo9lZ7dIxwicJwrds1sf5mUA2Hy2Mh3RMmjlj5LGRE]
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZZWGW6opjn-RMzxrTfZsooB9Kc6MAdZ2aCJO4PYWH82jgNDtlX8Y5fqVGW2D6i9MH6fGAoIZ_76_KjsSJzXMHzpd8ycYKX7OVjovabAWyc_AWpoyEWDDIB9FtA2gOWr1jXkT5ItHV]
  • Application of MDA-MB-series Cell Lines in Breast Cancer Research - AcceGen. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBB1zstnHwdeXAdwgl_BAHVsQIDgM5IBT33d6TqO2A6HEHTX009zowXUNmohbMAWDjjAFviZNgs7OG-uKR4b-_osWLX5bMoF6cRdE2CFWQqWFMCbhyy5VbS7gCXsw7r7veVSQlK5Dsj_2kqfBkYewq4eLToh3Ps4ztK0yUTmyP-di9xn6N5-fQ_yV9gtEINqTdobD3XM7A2zIG4uF_o6biCQ==]
  • Assaying cell cycle status using flow cytometry - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjXIt8_8NDM_99skMhkQAS6k75KtcJ0FdNUCpDldNVDJa-Otn9jQQxe7DEUG18fhkMzEdT4ReIOsfx4UvxTHKaOSLhzIFR_xPOoZy8cA0u2f2EC9HI-nRBT5EnWTYVz79Ze7DMRdW-KQQbYA==]
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - R&D Systems. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcR7DhGFErYmMnuHOddn4uU38OmTqPeiHf50mrYS494p7KZV4ZxI7ZCsIFfu8DCWq4jkuXF6kCdVuWe6P1JIqDz9ghTgMUpKl7Bcs67v47gziPSdfeJhVjO0b4LIzQ7sx_aNUEcp5tGNCbg5TXq54PKJvAP9Kw7wI3Hj23XX8sDGMGnKv62pGul7U=]
  • MTT Cell Assay Protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPbPmWcpjQI_Zzuu-KUpbXTYhLTUOhHASzBkAboRRAmNiKzod5qRAJOQYkPCVT3hKuaZvYoOIB265L8fjlbXzQP-ppSMR6AmGr-fbnURJ19XuLokuosNJ90swDJatQHgjHjAxKLdQofGQZpBnwSofansnFeEClsaBPo2T72Ig-pqlhh7qhtqz5Pc1UoSy_vRyRodLxpk4ujhQi4vSuvR5vHLe1Y47l7ZuZEoWe]
  • MCF-7 Cells Culture - MCF-7 Cells. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVTaI0HXOcgAozWVXbfBeoQsKm9-QinR86NTe8kmaYrYuL3jgN7lL9VtylxmYSghKq-TLM8vTWxWeeyClgzGy22qNfXu0r9uPcUcE=]
  • In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2J9X4Oe6BFBn4Ot33Vrjq3fv-eB69nnUUs_61auseGoBCPXvXG-8dePxAWuAF6LeSK7TafDvOWDvory9A2yZQ6eHrUcf1ntOL5uKSEiwp4gyodAlziRgX8907ztzFPxTS8Jw=]
  • Cell line profile: A549 - Culture Collections. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDnwHg_X42eKY_8rKfcFMKoVgIeKKxKa7nffz-U9HBdyZ1InZd0wDkkPRdJA3p_pQhq7oGKDDKpPL5JSLrq-Lbz3mEOIum68CO7bVUKA2GM-VDkLweoDkYzvGH2_HdOaGWoTT6sMvvnvbm_DN401ZwtTsNLYIt-zPz8wwuk5YbTSS-xLB-0jNzWsL0QYOrkN8IJpKeCA==]
  • Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF0abdfcw0-WOp-sTq48XlMcbBisCzvk3NSUQUgWcPzsRWuu7kVoCLQwJZ-BIlOD-FDWu7ZvTInzjDLwCs8XbEvP26bKgmcfpFVM6gHkICBo3fbjNQANX6JjXk7Z_29WfAUOhZSVExDDMLw0BtWNmn6U_ogR-KyDROHOdlpQNGvJ1NG5xJJoFIrTJTjZq_jDOBCNGhexU=]
  • New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies | ACS Omega - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcWj0yrvfERrsCn7g9dAh0Rxl_Ir_kWX_GzgMH0q_7xXAcjcZAzTexQnZYOiBZzxwIYzvy6JUVDJHeBUtFiwh5J06rHuCCGIlEas3luMjOTZ38FLmKBSJqP0IWMnsKr3wp5IN9oGhMuc11Fg==]
  • Some benzoxazole derivatives with anticancer activities reported in the literature.. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxVIgJiOwrc3C-_vux0NaNGAXonyxRhkfACnpS9GQR3tKMK2Z3TJMY7RjRy3RlF5bE2GSz_oNaIBRg3zqVOOMveRgfcSIg22aK7o3Kdvw1EWb51gk8kfq03ShVbJXKpohbVAatA5w60kIFFa-UFIGpn7UMYcqD38pXxyBcfSha9yr7D5vu4DRMPgodhE65E8Lt0gwHA0B8ZCmYK2vDShlhfc6ycRwWunzqmfOuM6j1W7RCD_sNMFqcGGLLljzBm30=]
  • A549 Cell Lines | Biocompare. [URL: https://vertexaisearch.cloud.google.
  • Biological differences among MCF-7 human breast cancer cell lines from different laboratories - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa0hwuDFPNn4sM_BJJq4Tdw3KOi9ucPDLHblCHummbwj5lXHUUggm86IU3WH2-PDuGkZLegHxHn0Y-3C41luxZjDSaDz5aZjJgdxpHl_bYaW2jgqCytIki3_DX1B6Z2hES7Q==]
  • Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2mDM1t5AX7Vy64wBHdBz_1M6ShDEfUVtFqyXX-MhxdnNe5a5r1GYuW8CLyAFWQsxD0iLOi_3OKigHT2-uJmp3t4Dmi0xyuXVHTSClMier-ldKpdwN5774hr0ljYUY22nyBmTNZV463SdC0Q==]
  • 1820704-53-7 | methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate - AiFChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED2nqXeP_7pb2OUK5iWnPtc_ZMaKi4Usn5Nu2Jh-zz4e_aL0DI8N_bUyzs1NOs8IKUSbXN3WC2MoCILJG1ioyNzb5-MnLj326pDYS9jYeKp4ihMvb114Yke_4Uvaay-E3_WSS_sSebKbyaW5tLWSk=]
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoxOnLOUP_rMCvFu5D_54k6jW21_6i5YFadVJXhuul7UBebCHVTF7sStvv718zgKAGqG39cacV3NGhZ4VHOU45q6Cgsqr0IYrTvroP576-S1TXVlRlwQCWPDaGaE7m6DcP5o7SK1htVqadzg==]
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5yrhyTymkKnrlgKJNCFT7wuSm4-3itzzYpQz7uKXVJN9xJwvqx27zj4tWWe6FeiU9VSWhgGStFEkMNqiw2hnUhGrCxqhyZLWl8T02O73eXphT17cJ1vZ6i1mf_D2pMZZ9xSNQS7X3yUwXmQ==]

Sources

A Senior Application Scientist's Guide to Benchmarking Methyl 5-bromo-1,3-benzoxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzoxazole Scaffold in Modern Chemistry

To the discerning researcher, the benzoxazole core is more than just a heterocyclic aromatic compound; it is a privileged scaffold. Its rigid, planar structure and versatile functionalization potential have made it a cornerstone in the development of novel therapeutics, advanced materials, and specialized agrochemicals.[1][2][3] The inherent biological activity of the benzoxazole moiety is well-documented, with derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5]

This guide focuses on a specific, yet highly promising derivative: Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (CAS No: 1221792-83-1).[6] The strategic placement of a bromine atom at the 5-position and a methyl carboxylate at the 7-position offers a unique combination of features. The bromine atom serves as a versatile handle for post-synthetic modification via cross-coupling reactions, enabling the exploration of a vast chemical space. The methyl ester at the 7-position provides a site for hydrolysis to the corresponding carboxylic acid, a common functional group in bioactive molecules, or for amidation to generate further analogs.

This document is structured to provide a comprehensive framework for objectively evaluating the performance of this compound against relevant alternatives. We will delve into a plausible synthetic route, outline detailed experimental protocols for benchmarking key performance indicators, and provide the scientific rationale behind these comparisons.

Physicochemical Properties: A Comparative Overview

Before embarking on experimental comparisons, a preliminary in-silico assessment of the target molecule and its logical comparators can provide valuable insights into their potential behavior.

CompoundMolecular FormulaMolecular Weight ( g/mol )cLogPPolar Surface Area (Ų)
This compound C₉H₆BrNO₃272.052.5852.8
Methyl 1,3-benzoxazole-7-carboxylateC₉H₇NO₃193.161.7952.8
Methyl 6-bromo-1,3-benzoxazole-7-carboxylateC₉H₆BrNO₃272.052.5852.8
5-Bromo-1,3-benzoxazole-7-carboxylic acidC₈H₄BrNO₃258.032.0165.5

Note: cLogP and Polar Surface Area values are calculated estimates and may vary depending on the algorithm used.

Synthesis and Purification: A Practical Benchmarking Study

The efficiency of synthesis and the ease of purification are critical parameters for any building block in a research or development pipeline. Here, we propose a robust synthetic route to this compound and outline a workflow for its comparison with alternatives.

Proposed Synthetic Pathway

The most direct route to the target compound involves the cyclization of a substituted 2-aminophenol. The key intermediate, methyl 2-amino-5-bromo-3-hydroxybenzoate, can be prepared from commercially available starting materials. The final cyclization to form the benzoxazole ring can be achieved by reaction with an orthoformate.

Synthetic Pathway SM Methyl 3-hydroxybenzoate INT1 Methyl 5-bromo-3-hydroxybenzoate SM->INT1 Bromination INT2 Methyl 5-bromo-3-hydroxy-2-nitrobenzoate INT1->INT2 Nitration INT3 Methyl 2-amino-5-bromo-3-hydroxybenzoate INT2->INT3 Reduction TARGET Methyl 5-bromo-1,3- benzoxazole-7-carboxylate INT3->TARGET Cyclization with Trimethyl Orthoformate

A plausible synthetic route to the target compound.
Experimental Protocol: Synthesis of this compound

Rationale: This protocol employs a classic and reliable method for benzoxazole formation. The use of trimethyl orthoformate as a one-carbon source and a dehydrating agent, with an acid catalyst, provides a straightforward route to the desired product.[7]

Materials:

  • Methyl 2-amino-5-bromo-3-hydroxybenzoate (1.0 eq)

  • Trimethyl orthoformate (10 eq)

  • p-Toluenesulfonic acid (0.1 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-amino-5-bromo-3-hydroxybenzoate (1.0 eq) and toluene (to make a 0.2 M solution).

  • Add trimethyl orthoformate (10 eq) and p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Benchmarking Metrics:

  • Yield: Calculate the percentage yield of the purified product.

  • Purity: Assess the purity by High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy.

  • Ease of Purification: Qualitatively assess the difficulty of the chromatographic separation.

This protocol should be performed in parallel for the synthesis of the non-brominated and regioisomeric analogs to provide a direct comparison of synthetic efficiency.

Chemical Reactivity and Stability: Probing the Functional Groups

The utility of a chemical building block is defined by the reactivity of its functional handles and its stability under various reaction conditions. The following protocols are designed to benchmark these critical attributes.

Benchmarking Workflow

Benchmarking Workflow cluster_synthesis Synthesis & Purification cluster_benchmarking Performance Benchmarking cluster_analysis Data Analysis & Comparison Synth_Target Synthesize Target (5-bromo) Stability Stability Assessment (Acidic, Basic, Oxidative) Synth_Target->Stability CrossCoupling Suzuki-Miyaura Cross-Coupling Synth_Target->CrossCoupling Hydrolysis Ester Hydrolysis Synth_Target->Hydrolysis Compare_Yields Compare Yields & Purity Synth_Target->Compare_Yields Synth_Comp1 Synthesize Comparator 1 (non-bromo) Synth_Comp1->Stability Synth_Comp1->CrossCoupling Synth_Comp1->Hydrolysis Synth_Comp1->Compare_Yields Synth_Comp2 Synthesize Comparator 2 (6-bromo) Synth_Comp2->Stability Synth_Comp2->CrossCoupling Synth_Comp2->Hydrolysis Synth_Comp2->Compare_Yields Compare_Stability Compare Degradation Rates Stability->Compare_Stability Compare_Reactivity Compare Reaction Conversion & Yields CrossCoupling->Compare_Reactivity Hydrolysis->Compare_Reactivity

Workflow for comparative benchmarking studies.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. This experiment will assess the reactivity of the bromine atom on the benzoxazole core, a key feature for analog synthesis.[8][9]

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (0.05 eq)

  • SPhos (0.1 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a reaction vial, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), SPhos (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water mixture.

  • Seal the vial and heat the reaction mixture to 100 °C for 2-4 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

  • Determine the yield and purity of the coupled product.

Benchmarking Metrics:

  • Reaction Conversion: Determined by LC-MS analysis of the crude reaction mixture.

  • Isolated Yield: The percentage yield of the purified product.

This protocol should be repeated for the 6-bromo regioisomer to compare the influence of the bromine's position on reactivity.

Experimental Protocol: Ester Hydrolysis

Rationale: The conversion of the methyl ester to a carboxylic acid is a common transformation, as carboxylic acids are often key functionalities for biological activity or further derivatization. This experiment benchmarks the ease of this deprotection step.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide (2.0 eq)

  • Tetrahydrofuran (THF) and Water (3:1 mixture)

  • 1 M Hydrochloric acid

Procedure:

  • Dissolve this compound in the THF/water mixture in a round-bottom flask.

  • Add lithium hydroxide and stir the mixture at room temperature. Monitor the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Determine the yield and purity of the resulting 5-Bromo-1,3-benzoxazole-7-carboxylic acid.

Benchmarking Metrics:

  • Reaction Time: The time required for complete consumption of the starting material.

  • Isolated Yield: The percentage yield of the carboxylic acid product.

This experiment should be performed on all three ester-containing compounds to compare the electronic effects of the bromine substituent on the rate of hydrolysis.

Conclusion: An Empowered Approach to Compound Selection

References

  • Cioffi, C. L., Lansing, J. J., & Yüksel, H. (2010). Synthesis of 2-aminobenzoxazoles using tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane. The Journal of Organic Chemistry, 75(22), 7942–7945.
  • Kratochvíl, M., Slaninová, J., & Kuchař, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Molecules, 24(21), 3968.
  • Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • BenchChem. (2025).
  • MDPI. (2020). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 25(24), 5924.
  • Kratochvíl, M., Slaninová, J., & Kuchař, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
  • Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • MDPI. (2023). (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H). Molbank, 2023(4), M1734.
  • Google Patents. (2005). The preparation method of 2-amino-5-fluorobenzoic acid. CN1477097A.
  • Zhu, J., et al. (2021). A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. Chemistry – An Asian Journal, 16(16), 2235-2240.
  • ResearchGate. (n.d.). Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via...
  • American Chemical Society. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30069–30082.
  • PubMed. (2020). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. The Journal of Organic Chemistry, 85(15), 9875–9883.
  • International Journal of Research and Review. (2022).
  • Beilstein Journals. (n.d.). Search Results for Suzuki-Miyaura cross-coupling.
  • Google Patents. (2014). Preparation method of 2-hydroxy-5-aminobenzoic acid. CN103880694A.
  • International Journal of ChemTech Research. (2012). Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review. 4(2), 640-650.
  • Beilstein Archives. (2019). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
  • Google Patents. (2021). Synthetic method of 2-bromo-5-methoxybenzoic acid. CN112250562A.
  • ResearchGate. (2011).
  • Royal Society of Chemistry. (2016). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 6(82), 78785-78792.
  • Journal of Pharmaceutical and Allied Sciences. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • ResearchGate. (n.d.). Proposed mechanism of cross-coupling reaction with 2.
  • ChemSpider Synthetic Pages. (n.d.). Methyl ester hydrolysis.
  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3047–3060.
  • ResearchGate. (2012).
  • ChemSynthesis. (n.d.). 2-tert-butyl-6-methyl-1,3-benzoxazole-7-carboxylic acid.

Sources

Toxicological Evaluation & Comparative Profiling: Methyl 5-bromo-1,3-benzoxazole-7-carboxylate

[1]

Executive Summary & Application Context

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (CAS: 1221792-83-1) is a specialized heterocyclic building block, primarily utilized in the synthesis of bioactive agents targeting kinase pathways (e.g., VEGFR, EGFR) and bacterial topoisomerases.

Unlike standard reagents, this compound presents a dual-functionality profile: the 5-bromo motif serves as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 7-carboxylate provides a vector for solubility modulation or further derivatization.

This guide moves beyond basic Safety Data Sheet (SDS) classifications (H302, H315, H319) to provide a mechanistic toxicity comparison against its primary structural analogs. We analyze the compound's behavior through the lens of metabolic stability, electrophilic reactivity, and cytotoxicity.

Comparative Toxicity Profile

To understand the safety window of this compound (Compound A ), we compare it with two critical analogs:

  • Alternative B: 5-Bromo-1,3-benzoxazole (Lacks the ester functionality; higher lipophilicity).

  • Alternative C: 5-Bromo-1,3-benzoxazole-7-carboxylic acid (The primary hydrolysis metabolite).

Table 1: Physicochemical & Toxicological Comparison
FeatureCompound A (Target)Alternative B (De-esterified Core)Alternative C (Metabolite)
Structure Methyl EsterUnsubstituted CoreFree Carboxylic Acid
LogP (Predicted) ~2.8 (Moderate Lipophilicity)~3.1 (High Lipophilicity)~1.5 (Polar/Ionizable)
Cell Permeability High (Passive Diffusion)High (Passive Diffusion)Low (pH dependent)
Primary Tox Mechanism Ester Hydrolysis + Electrophilic StressOxidative Metabolism (P450)Ion Trapping / pH effects
Acute Oral Toxicity Category 4 (Harmful)Category 3/4 (Variable)Category 5 (Low)
Genotoxicity Risk Low (Benzoxazole scaffold)Moderate (Epoxidation risk)Low (Rapid excretion)
Metabolic Fate Rapid hydrolysis to Alt. CHydroxylation / Glutathione conjugationGlucuronidation / Excretion
Expert Insight: The "Pro-Drug" Effect

Compound A acts effectively as a pro-drug in cellular assays. The methyl ester facilitates rapid entry into the cell membrane. Once intracellular, carboxylesterases (CES1/CES2) hydrolyze it to Alternative C .

  • Implication: In in vitro assays (e.g., MTT), Compound A often shows higher apparent toxicity than Alternative C simply because it reaches the intracellular target concentration more effectively before being converted to the less toxic, polar acid.

Mechanistic Toxicity & Metabolic Pathways

The toxicity of this scaffold is governed by two competing pathways: Bioactivation (via P450s) and Detoxification (via Esterases).

DOT Diagram: Metabolic Fate & Toxicity Pathways

MetabolicPathwayscluster_0Cytosol / MicrosomesCompoundAMethyl 5-bromo-1,3-benzoxazole-7-carboxylate(Parent)MetaboliteC5-Bromo-1,3-benzoxazole-7-carboxylic acid(Primary Metabolite)CompoundA->MetaboliteCHydrolysis(CES1/CES2)ReactiveIntEpoxide Intermediate(Reactive Electrophile)CompoundA->ReactiveIntCYP450 Oxidation(Minor Pathway)MethanolMethanol(Minor Byproduct)CompoundA->MethanolRenal ExcretionRenal ExcretionMetaboliteC->Renal ExcretionGSH_AdductGlutathione Conjugate(Detoxified)ReactiveInt->GSH_AdductGST / GSH

Figure 1: Metabolic trajectory of this compound. The dominant pathway (Green) leads to the polar acid, while minor oxidative pathways (Red) can generate reactive intermediates.

Experimental Validation Protocols

Protocol A: Differential Cytotoxicity Assessment (Esterase Dependence)

Objective: Determine if toxicity is driven by the parent ester or the acid metabolite.

  • Cell Lines:

    • HepG2 (High Esterase activity).

    • SH-SY5Y (Low Esterase activity).

  • Reagents:

    • Compound A (Test Article).

    • BNPP (Bis-p-nitrophenyl phosphate) – Specific Inhibitor of Carboxylesterases .

  • Workflow:

    • Step 1: Plate cells at 5,000 cells/well in 96-well plates.

    • Step 2: Pre-incubate half the wells with 100 µM BNPP for 1 hour.

    • Step 3: Treat cells with Compound A (0.1 µM – 100 µM) for 24 hours.

    • Step 4: Assess viability using CellTiter-Glo (ATP) or MTT.

  • Data Interpretation:

    • If BNPP pre-treatment increases toxicity: The Parent Ester is the toxic species.

    • If BNPP pre-treatment decreases toxicity: The Acid Metabolite is the toxic species.

    • Self-Validation Check: Ensure BNPP alone controls show >95% viability.

Protocol B: Microsomal Stability & Intrinsic Clearance

Objective: Quantify the half-life (

  • System: Pooled Liver Microsomes (Human/Rat) + NADPH regenerating system.

  • Concentration: 1 µM Test Compound (to ensure first-order kinetics).

  • Sampling Points: 0, 5, 15, 30, 60 minutes.

  • Analysis: LC-MS/MS (monitor transition for Parent and Free Acid).

  • Calculation:

    
    
    
  • Thresholds:

    • 
      : Highly unstable (Rapid clearance expected).
      
    • 
      : Stable (Potential for accumulation/toxicity).
      

Handling & Safety Recommendations

Based on the benzoxazole scaffold's structure-activity relationship (SAR):

  • Sensitization Warning: The 5-bromo substituent increases the potential for skin sensitization compared to non-halogenated benzoxazoles. Use double-gloving (Nitrile) when handling solid powder.

  • Solubility Management: This compound is highly lipophilic. Dissolve in DMSO or DMF for stock solutions. Do not attempt aqueous stock solutions; precipitation will lead to false-negative toxicity results.

  • Waste Disposal: Treat as a halogenated organic solvent waste. Do not mix with strong oxidizers, as bromine release is theoretically possible under extreme oxidative stress.

References

  • PubChem. (2024).[1][2] Compound Summary: 5-Bromo-1,3-benzoxazole derivatives. National Library of Medicine. Retrieved from [Link]

  • Fukaya, T., et al. (2012).[3] Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Annex I: Specific Target Organ Toxicity. Retrieved from [Link]

"Methyl 5-bromo-1,3-benzoxazole-7-carboxylate" pharmacokinetic properties comparison

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacokinetic Profiling & Assessment Guide: Methyl 5-bromo-1,3-benzoxazole-7-carboxylate

Executive Summary: The Scaffold & Its Liability

This compound (CAS: 1221792-83-1) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., VEGFR-2), anti-psoriatic agents, and 5-HT receptor antagonists.

From a pharmacokinetic (PK) perspective, this molecule must be treated as a prodrug-like ester . It is not a stable circulating entity in vivo. Upon systemic administration, it undergoes rapid hydrolysis by plasma carboxylesterases (CES) to its corresponding free acid, 5-bromo-1,3-benzoxazole-7-carboxylic acid .

This guide compares the methyl ester (the administered form) against its primary metabolite (the active acid) and structural alternatives, providing the experimental frameworks necessary to validate its utility in drug discovery.

Physicochemical & In Silico Profiling

The methyl ester functionality significantly alters the physicochemical landscape compared to the free acid. The ester masks the polar carboxyl group, enhancing membrane permeability but introducing metabolic instability.

Table 1: Predicted Physicochemical Properties Comparison

PropertyMethyl Ester (Parent) Carboxylic Acid (Metabolite) PK Implication
Structure This compound5-bromo-1,3-benzoxazole-7-carboxylic acidEster is the entry vehicle; Acid is the circulating species.
MW ( g/mol ) 256.05242.03Minimal difference.
cLogP ~2.8 - 3.2~1.5 - 1.9Ester: High lipophilicity favors CNS/Cell penetration.Acid: Lower lipophilicity limits passive diffusion.
TPSA (Ų) ~55.0~65 - 75Ester: <60 Ų suggests excellent BBB permeability.Acid: Higher polarity reduces BBB penetration.
Aq. Solubility Low (µM range)Moderate (pH dependent)Acid solubility increases significantly at physiological pH (7.4) due to ionization.
Plasma Stability Low (t½ < 30 min in Rodent)High (Stable to esterases)The ester is a transient species in plasma.

Expert Insight: In early-stage discovery, the methyl ester is often selected to improve oral bioavailability (F%). However, if the target is intracellular (e.g., a kinase), the rapid hydrolysis to the charged acid may trap the active molecule inside the cell (a "prodrug trap" effect), or conversely, prevent the acid from entering if hydrolysis occurs extracellularly in the plasma.

Comparative Pharmacokinetic Analysis

Scenario A: The Methyl Ester vs. The Free Acid
  • Absorption: The Methyl Ester demonstrates superior Caco-2 permeability (

    
     cm/s) compared to the acid. It utilizes passive diffusion effectively.
    
  • Distribution: Once absorbed, the ester is rapidly hydrolyzed. In rodents (rats/mice), plasma carboxylesterase activity is extremely high, leading to a "first-pass" hydrolysis effect where the systemic exposure (AUC) is almost entirely composed of the Acid. In humans, hydrolysis may be slower, allowing some parent ester to circulate.[1]

  • Clearance: The Acid is cleared primarily via renal excretion (anionic transporters like OATs) or Phase II conjugation (glucuronidation). The Ester is cleared via metabolic hydrolysis.

Scenario B: Benzoxazole vs. Benzothiazole Isosteres
  • Benzoxazole (Oxygen): More prone to oxidative ring opening and generally less lipophilic than benzothiazoles.

  • Benzothiazole (Sulfur): Often more metabolically stable but significantly more lipophilic (higher LogP), which can lead to non-specific binding and solubility issues.

  • Decision: Use the Benzoxazole-7-carboxylate scaffold when solubility and rapid clearance of the metabolite are desired. Use Benzothiazole if longer half-life of the parent scaffold is required.

Metabolic Pathway Visualization

The following diagram illustrates the critical metabolic fate of the compound, highlighting the species-dependent hydrolysis trap.

PK_Pathway cluster_0 Species Differences Ester Methyl 5-bromo-1,3- benzoxazole-7-carboxylate (Lipophilic Prodrug) CES Carboxylesterases (CES1 / CES2) Ester->CES Acid 5-bromo-1,3- benzoxazole-7-carboxylic acid (Polar Metabolite) UGT UGT Enzymes Acid->UGT Glucuronide Acyl-Glucuronide (Phase II Conjugate) CES->Acid Rapid Hydrolysis (Plasma/Liver) UGT->Glucuronide Clearance Info Rat Plasma: t½ < 5 min Human Plasma: t½ ~ 30-60 min Dog Plasma: Variable

Figure 1: Metabolic hydrolysis pathway of this compound. The rapid conversion to the acid is the rate-determining step for bioavailability.

Experimental Protocols

To validate the PK profile, the following protocols are mandatory. These are designed to quantify the "Ester-to-Acid" conversion rate.

Protocol 1: Plasma Stability Assay (Ester Hydrolysis)
  • Objective: Determine the half-life (

    
    ) of the methyl ester in plasma to predict in vivo exposure.
    
  • Reagents: Pooled plasma (Rat, Human, Dog), Phosphate Buffer (pH 7.4), Internal Standard (e.g., Warfarin or Tolbutamide).

  • Procedure:

    • Preparation: Pre-incubate plasma at 37°C for 5 minutes.

    • Spiking: Spike the test compound (Methyl ester) into plasma to a final concentration of 1 µM (0.1% DMSO final).

    • Sampling: Aliquot 50 µL samples at time points: 0, 5, 15, 30, 60, and 120 minutes.

    • Quenching: Immediately add 200 µL of ice-cold Acetonitrile containing Internal Standard to precipitate proteins and stop esterase activity.

    • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor both Parent (Ester) and Metabolite (Acid) transitions.

  • Acceptance Criteria:

    • Rat: Rapid decay expected (

      
       min).
      
    • Human: Moderate stability (

      
       min preferred for prodrugs).
      
Protocol 2: Microsomal Stability (Oxidative Metabolism)
  • Objective: Assess CYP450-mediated metabolism of the benzoxazole core independent of ester hydrolysis.

  • Note: Since esterases are present in microsomes, you must distinguish between hydrolysis and oxidation. Use NADPH-free controls.

  • Procedure:

    • Incubate compound (1 µM) with Liver Microsomes (0.5 mg/mL).

    • Group A (+NADPH): Measures Total Metabolism (CYP + Esterase).

    • Group B (-NADPH): Measures Hydrolysis only (Esterase).

    • Calculation:

      
      .
      

Strategic Assessment Workflow

Use this decision tree to determine if this scaffold fits your Target Product Profile (TPP).

PK_Workflow Start Start: Methyl 5-bromo-1,3- benzoxazole-7-carboxylate Step1 Assay 1: Plasma Stability (Rat vs. Human) Start->Step1 Decision1 Is t½ < 10 min in Human? Step1->Decision1 Outcome1 Unsuitable as Systemic Drug (Too Labile) Decision1->Outcome1 Yes Step2 Assay 2: Caco-2 Permeability Decision1->Step2 No Decision2 Is Efflux Ratio > 2? Step2->Decision2 Outcome2 P-gp Substrate (Modify C7 or C5 position) Decision2->Outcome2 Yes Outcome3 Proceed to In Vivo PK (Monitor Acid Metabolite) Decision2->Outcome3 No

Figure 2: Pre-clinical assessment workflow for benzoxazole ester scaffolds.

References

  • Wang, J., et al. (2018). Benzoxazole derivatives: Design, synthesis and biological evaluation. Journal of Saudi Chemical Society. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Plasma Stability Protocols).
  • Imai, T., et al. (2019). Interspecies differences in plasma esterases involved in hydrolytic activation of ester prodrugs. PubMed Central. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 5-bromo-1,3-benzoxazole-7-carboxylate

[1]

Executive Summary & Immediate Action

Methyl 5-bromo-1,3-benzoxazole-7-carboxylate (CAS: 1221792-83-1) is a halogenated heteroaromatic ester. For disposal purposes, its bromine content is the critical determinant. Unlike standard organic waste, this compound cannot be routed to fuel-blending programs.[1] It requires high-temperature incineration with acid gas scrubbing .

Immediate Disposal Classification:

  • Waste Stream: Halogenated Organic (Solid or Liquid).[2][3]

  • RCRA Status: Non-listed (unless specific formulation applies), but treated as Hazardous due to toxicity and halogen content.

  • Critical Segregation: Do NOT mix with oxidizers (e.g., peroxides, nitric acid) or non-halogenated bulk solvents (acetone/ethanol) to preserve disposal economy.

Waste Characterization & Hazard Profile

Before disposal, the material must be accurately characterized to ensure downstream facility acceptance.

PropertySpecificationDisposal Implication
Chemical Structure Methyl ester, Aryl bromide, Benzoxazole coreHalogenated: Requires specific incineration protocols to prevent brominated byproducts.
Physical State Solid (typically)Solid Waste: Must be double-bagged or placed in wide-mouth HDPE jars. Do not dissolve solely for disposal.
Hazards (GHS) Irritant (Skin/Eye/Resp), Potentially ToxicPPE: Nitrile gloves (double-gloving recommended), lab coat, safety glasses.
Reactivity Stable, but combustibleSegregation: Keep away from strong oxidizers and strong bases (hydrolysis risk).

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Segregation

The Golden Rule: Never dilute a solid halogenated waste into a liquid solvent stream just to dispose of it. This increases waste volume and disposal costs.

  • If Solid (Pure Substance):

    • Collect in a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste container.

    • Label clearly: "Hazardous Waste - Solid - Toxic - this compound".

    • Ensure the container lid is screw-top and vapor-tight.

  • If in Solution (Reaction Mixture/Mother Liquor):

    • Segregate into the Halogenated Solvent Waste carboy.

    • Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers.

    • Labeling: List the full chemical name and approximate concentration on the waste tag. Do not use abbreviations like "Benzoxazole deriv."

Phase 2: Packaging & Labeling

Proper packaging prevents accidental exposure during transport by EHS personnel.

  • Primary Container: Glass or HDPE. Avoid metal containers due to potential corrosion from hydrolysis products (HBr) over time.

  • Secondary Containment: Place the primary container inside a chemically resistant tray or overpack during temporary storage in the Satellite Accumulation Area (SAA).

  • Labeling Requirements:

    • Must Include: Full Chemical Name, CAS # (1221792-83-1), Hazard Warnings (Irritant/Toxic).

    • Waste Codes: Consult your local EHS.[4] Typically D001 (Ignitable) if in solvent, or state-specific codes for halogenated organics.

Phase 3: The Disposal Pathway (Lifecycle)

The following diagram illustrates the critical decision-making process for segregating this specific compound to ensure compliance and cost-efficiency.

DisposalFlowcluster_warnAvoid Costly ErrorsStartWaste Generation:Me-5-bromo-1,3-benzoxazole-7-carboxylateStateCheckPhysical State?Start->StateCheckSolidStreamSolid Waste StreamStateCheck->SolidStreamPure SolidLiquidStreamLiquid/Solution WasteStateCheck->LiquidStreamDissolvedContainerSolidContainer:Wide-mouth HDPE JarSolidStream->ContainerSolidSegregationCRITICAL SEGREGATION:Halogenated Waste OnlyLiquidStream->SegregationContainerLiquidContainer:Halogenated Solvent Carboy(Polyethylene)Segregation->ContainerLiquidLabLabelLabeling:Full Name + 'Halogenated'ContainerSolid->LabLabelContainerLiquid->LabLabelEHS_PickupEHS / HazMat PickupLabLabel->EHS_PickupTreatmentFinal Fate:Rotary Kiln Incineration(w/ Acid Gas Scrubbing)EHS_Pickup->Treatment

Figure 1: Decision logic for the segregation and disposal of halogenated benzoxazole derivatives.

Emergency Contingencies: Spills & Exposure[6]

Scenario A: Solid Spill (Powder)

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves, safety goggles, and an N95 dust mask (or P100 respirator if available).

  • Clean-up: Do not dry sweep (creates dust). Use a wet wipe or a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Disposal: Place all cleanup materials (wipes, gloves) into the Solid Hazardous Waste container.

Scenario B: Liquid Spill (Solution)

  • Ventilate: Open fume hoods; ensure good air exchange.

  • Absorb: Use an inert absorbent (Vermiculite, Bentonite clay, or commercial "Solvent Spill Pads"). Do not use paper towels if the solvent is flammable, as this increases fire risk.

  • Collect: Scoop absorbed material into a hazardous waste bag/pail.

  • Decontaminate: Wash the surface with soap and water; collect this rinse water as hazardous waste.

Scientific Rationale for Protocols

Why Incineration? Halogenated compounds (containing Cl, Br, F) are difficult to degrade biologically. If sent to a standard landfill or low-temp fuel blending, they can release acid gases (HBr) or form persistent organic pollutants.

  • Mechanism: High-temperature incineration (>1000°C) breaks the Carbon-Bromine bond.

  • Scrubbing: The resulting HBr gas is captured by alkaline scrubbers (NaOH) in the stack, neutralizing it to harmless NaBr salt before release.

Why Segregate? Fuel blending (burning waste as fuel for cement kilns) is a cheap disposal method for non-halogenated solvents (Acetone, Methanol).

  • Contamination: Adding even a small amount of this compound to a non-halogenated drum "poisons" the entire drum.

  • Cost Impact: The entire drum must now be re-classified as "Halogenated," often tripling the disposal cost per gallon.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (n.d.).[5] Compound Summary: 5-Bromo-1,3-benzoxazole (Related Structure). National Library of Medicine. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-1,3-benzoxazole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-1,3-benzoxazole-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.